14-Benzoylmesaconine-8-palmitate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRPJUIKGLHLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 14-Benzoylmesaconine-8-palmitate: Structure, Properties, and Biological Activities
Introduction
14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid derivative of 14-Benzoylmesaconine, a C19 diterpenoid alkaloid found in plants of the Aconitum genus. Lipo-alkaloids are characterized by the esterification of the core alkaloid structure with one or more long-chain fatty acids. This modification significantly alters the physicochemical properties and biological activities of the parent alkaloid, often leading to reduced toxicity and modified pharmacological effects. This guide provides a comprehensive overview of the inferred chemical structure, properties, and potential biological activities of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structure of this compound is derived from 14-Benzoylmesaconine, with a palmitate group esterified at the C-8 position.
14-Benzoylmesaconine:
-
IUPAC Name: [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate[1]
Palmitic Acid:
Based on the esterification of 14-Benzoylmesaconine with palmitic acid at the C-8 position, the following properties for This compound can be theoretically derived:
| Property | Inferred Value |
| Molecular Formula | C₄₇H₇₃NO₁₁ |
| Molecular Weight | 828.08 g/mol |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-4-(benzoyloxy)-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-8-yl] hexadecanoate |
| Solubility | Expected to have lower aqueous solubility and higher lipid solubility compared to 14-Benzoylmesaconine due to the long alkyl chain of the palmitate moiety. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a general method for the semi-synthesis of related lipo-alkaloids from aconitine (B1665448) derivatives has been described.[4][5] The following is a generalized experimental protocol that could be adapted for the synthesis of the target compound.
Objective: To synthesize this compound via esterification of 14-Benzoylmesaconine with palmitic acid.
Materials:
-
14-Benzoylmesaconine
-
Palmitoyl chloride (or palmitic acid with a suitable coupling agent like DCC/DMAP)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Methodology:
-
Reaction Setup: A solution of 14-Benzoylmesaconine in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere.
-
Acylation: Palmitoyl chloride is added dropwise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) to yield the pure this compound.
-
Characterization: The structure of the final product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Below is a DOT script for a generalized experimental workflow for the synthesis of lipo-alkaloids.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
The biological activities of aconitine-type alkaloids are significantly influenced by the nature of the ester groups on the core structure. Generally, diester-diterpenoid alkaloids are highly toxic, while their monoester derivatives, such as 14-Benzoylmesaconine, show reduced toxicity and retain some pharmacological activities, including anti-inflammatory and analgesic effects.[6][7] The addition of a long-chain fatty acid to form a lipo-alkaloid is expected to further modify these properties.
Lipo-alkaloids have been reported to possess anti-inflammatory, anti-nociceptive, and anti-proliferative activities.[6] A key mechanism underlying the anti-inflammatory effects of many natural products, including some Aconitum alkaloids, is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.
Furthermore, some studies suggest that Aconitum alkaloids can also modulate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, another key player in the inflammatory response.[8][10] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
The following diagram illustrates a plausible signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known activities of related compounds.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
Conclusion
This compound represents a potentially interesting lipo-alkaloid derivative with likely modified physicochemical and pharmacological properties compared to its parent compound, 14-Benzoylmesaconine. Based on the literature for analogous lipo-alkaloids, it is hypothesized that the addition of the palmitate moiety could enhance its lipophilicity and modulate its biological activity, potentially leading to reduced toxicity while retaining or enhancing its anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of key inflammatory pathways such as NF-κB and the NLRP3 inflammasome. Further experimental studies are required to isolate or synthesize this compound and to validate these inferred properties and biological activities. This would provide a more definitive understanding of its potential as a therapeutic agent.
References
- 1. Benzoylmesaconine | C31H43NO10 | CID 24832659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Palmitic acid - Wikipedia [en.wikipedia.org]
- 4. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. NLRP3 Mediates NF-κB Activation and Cytokine Induction in Microbially Induced and Sterile Inflammation | PLOS One [journals.plos.org]
Unveiling 14-Benzoylmesaconine-8-palmitate: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 14-Benzoylmesaconine-8-palmitate, a lipo-diterpenoid alkaloid of significant interest. This document details its natural origins and presents comprehensive experimental protocols for its isolation, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources
This compound, also known as 8-O-palmitoyl-14-benzoylmesaconine, is a member of the C19-norditerpenoid alkaloid family. These complex molecules are characteristic secondary metabolites of plants belonging to the genus Aconitum, within the Ranunculaceae family.
Primary botanical sources identified for this compound include:
-
Aconitum carmichaelii Debeaux : The roots of this species have been a significant source for the isolation of numerous lipo-alkaloids, including the target compound[1][2][3].
-
Aconitum kusnezoffii Reichb. : Research has demonstrated the presence and successful isolation of closely related lipo-alkaloids from the roots of this plant, indicating it as a viable source[4].
These plants, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, particularly in Asia. However, they are also notoriously toxic due to their alkaloid content, necessitating careful handling and processing. The lipo-alkaloids are thought to be formed through the transesterification of diester-diterpenoid alkaloids during the processing of the herbs.
Isolation Methodologies
The isolation of this compound from its natural matrix is a multi-step process requiring advanced chromatographic techniques. Due to the presence of a complex mixture of structurally similar alkaloids, a combination of methods is often employed to achieve high purity. Below are two detailed experimental protocols derived from scientific literature.
Protocol 1: Isolation from Aconitum carmichaelii via Column and Preparative HPLC
This protocol outlines a conventional approach involving sequential column chromatography followed by preparative high-performance liquid chromatography (HPLC)[1].
2.1.1. Extraction
-
Maceration: The air-dried and powdered roots of Aconitum carmichaelii are extracted with 95% ethanol (B145695) at room temperature.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in a 2% HCl solution and partitioned with petroleum ether to remove lipids. The acidic aqueous layer is then basified with 10% NH4OH to a pH of 9-10 and subsequently extracted with chloroform (B151607) to obtain the crude alkaloid fraction.
2.1.2. Chromatographic Separation
-
Initial Column Chromatography (Silica Gel):
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol (from 100:0 to 0:100, v/v).
-
Fractionation: The eluate is collected in fractions, and those containing lipo-alkaloids (identified by TLC) are combined.
-
-
Second Column Chromatography (ODS):
-
Stationary Phase: Octadecylsilyl (ODS) silica gel.
-
Mobile Phase: A gradient of methanol-water (from 40% to 100% methanol (B129727), v/v).
-
Fractionation: Fractions are again collected and analyzed to isolate sub-fractions enriched with the target compound.
-
-
Preparative HPLC:
-
Column: ODS column (e.g., 10 × 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water containing 0.01% diethylamine. A typical gradient could be 70% to 95% methanol over 40 minutes[1].
-
Flow Rate: 2 mL/min.
-
Detection: UV at 230 nm.
-
Collection: The peak corresponding to this compound is collected.
-
2.1.3. Quantitative Data
The following table summarizes the quantitative results from the isolation of six lipo-alkaloids from a sub-fraction (D4-8, 134 mg) of Aconitum carmichaelii extract using preparative HPLC[1]. Although the specific yield for this compound is not provided as a percentage of the initial plant material, the isolated amount from a known quantity of a fraction gives a valuable quantitative measure. The compound A3 in the referenced study corresponds to 8-O-palmitoyl-14-benzoylmesaconine.
| Compound ID (in source) | Isolated Amount (mg) from 134 mg sub-fraction |
| A1 | 8 |
| A2 | 6 |
| A3 (8-O-palmitoyl-14-benzoylmesaconine) | 3 |
| A4 | 9 |
| A5 | 7 |
| A6 | 3 |
| A7 (mixture) | 4 |
Protocol 2: Isolation from Aconitum kusnezoffii via pH-Zone-Refining Counter-Current Chromatography
This protocol details a more advanced and efficient liquid-liquid chromatographic technique for the separation of alkaloids[4]. The referenced study isolated "8-pal-14-benzoylaconine", a closely related structure. The methodology is highly applicable for the separation of this compound.
2.2.1. Extraction and Sample Preparation
-
Alkalinization and Extraction: The powdered roots of Aconitum kusnezoffii are alkalized and extracted.
-
Liquid-Liquid Extraction for Enrichment: A liquid-liquid extraction procedure is employed to enrich the lipo-alkaloid and monoester-diterpenoid alkaloid fractions.
2.2.2. pH-Zone-Refining Counter-Current Chromatography (CCC)
-
Apparatus: A high-speed counter-current chromatograph.
-
Two-Phase Solvent System: n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v)[4].
-
Stationary Phase: The upper organic phase containing 3 mmol/L triethylamine (B128534) as a retainer.
-
Mobile Phase: The lower aqueous phase containing 3 mmol/L hydrochloric acid as an eluter[4].
-
Operation: The column is first filled with the stationary phase. The sample, dissolved in a mixture of the upper and lower phases, is then injected. The mobile phase is pumped through the column, and the fractions are collected.
2.2.3. Quantitative Data
This method yielded several alkaloids in a single run. The study reported the simultaneous acquisition of two lipo-alkaloids (including the palmitate derivative), three monoester-diterpenoid alkaloids, and one aconine (B1215550) alkaloid[4]. Specific yields for each compound from the starting material were not detailed in the abstract, but the technique is noted for its efficiency in separating complex alkaloid mixtures.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the isolation protocols described above.
Caption: Workflow for the isolation of this compound using column chromatography and preparative HPLC.
Caption: Workflow for the isolation of lipo-alkaloids using pH-zone-refining counter-current chromatography.
This guide provides a solid foundation for researchers and scientists working with this compound. The detailed protocols and quantitative data serve as a valuable resource for the efficient isolation and further investigation of this and other related lipo-diterpenoid alkaloids. The inherent toxicity of the Aconitum genus necessitates that all handling and extraction procedures are conducted with appropriate safety precautions in a controlled laboratory environment.
References
- 1. mdpi.com [mdpi.com]
- 2. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of lipo-alkaloids and fatty acids in Aconitum carmichaelii using LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Zone-refining counter-current chromatography for two new lipo-alkaloids separated from refined alkaline extraction of Kusnezoff monkshood root - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C19-diterpenoid alkaloids, a class of structurally complex and pharmacologically potent natural products isolated from plants of the Aconitum and Delphinium genera, have long captured the attention of the scientific community. Among these, compounds like aconitine (B1665448) and mesaconitine (B191843) are well-known for their potent bioactivities and associated toxicities. This technical guide delves into the proposed biosynthetic pathway of a lesser-known derivative, 14-benzoylmesaconine-8-palmitate. While the complete enzymatic cascade leading to this specific molecule has not been fully elucidated, this document synthesizes the current understanding of diterpenoid alkaloid biosynthesis to present a comprehensive and plausible pathway. We will explore the formation of the core diterpenoid skeleton, the biosynthesis of the acyl donors, and the subsequent modification steps, supported by available data and detailed experimental methodologies.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-stage process that begins with central carbon metabolism and culminates in a series of intricate tailoring reactions. The overall pathway can be conceptually divided into four key stages:
-
Formation of the Diterpenoid Precursor (Geranylgeranyl Pyrophosphate): Like all terpenoids, the journey begins with the synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these are produced via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytosol. Three molecules of IPP and one molecule of DMAPP are then condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1][2]
-
Construction of the Core Diterpenoid Alkaloid Skeleton: The linear GGPP molecule undergoes a series of cyclizations to form the complex polycyclic core of aconitine-type alkaloids. This process is initiated by terpene synthases, such as ent-copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase (KS), which together form the atisane (B1241233) skeleton.[1] Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), lead to the formation of the aconitine core structure. The immediate precursor to mesaconine (B8520833) is likely a series of hydroxylated and demethylated intermediates derived from the atisine (B3415921) backbone. Mesaconine itself is a monoester diterpenoid alkaloid.[3][4]
-
Biosynthesis of Acyl Donors: The benzoyl and palmitoyl (B13399708) moieties of the final product are derived from dedicated biosynthetic pathways:
-
Benzoyl-CoA: The biosynthesis of benzoyl-CoA starts from the aromatic amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of β-oxidative steps then shorten the side chain to yield benzoic acid, which is subsequently activated to benzoyl-CoA by a CoA ligase.
-
Palmitoyl-CoA: The biosynthesis of the C16 fatty acid, palmitate, occurs in the plastids via the fatty acid synthase (FAS) complex.[5] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC).[6] Through a repeating cycle of condensation, reduction, dehydration, and another reduction, the fatty acid chain is elongated by two carbons in each cycle, starting from acetyl-CoA and using malonyl-ACP as the donor.[7][8] The final 16-carbon palmitoyl-ACP is hydrolyzed by a thioesterase to release free palmitate, which is then activated to palmitoyl-CoA in the cytoplasm.[9]
-
-
Acylation of the Mesaconine Core: The final steps in the biosynthesis of this compound involve the sequential acylation of the mesaconine core. These reactions are catalyzed by acyltransferases, likely belonging to the BAHD (BEBT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent transferases, which are known to be involved in the modification of diterpenoid alkaloids in Aconitum species.[10] It is proposed that a benzoyltransferase first attaches the benzoyl group to the C-14 hydroxyl of a mesaconine precursor. Subsequently, a palmitoyltransferase would catalyze the esterification of the C-8 hydroxyl group with palmitoyl-CoA to yield the final product.
Quantitative Data on Aconitum Alkaloids
While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes representative quantitative analyses of related aconitine-type alkaloids in Aconitum species. This data provides context for the typical concentrations of these compounds found in plant tissues and biological samples.
| Alkaloid | Plant/Sample Type | Concentration Range | Analytical Method | Reference |
| Aconitine | Aconitum tubers | 0.3 - 2.0 mg/g | HPLC-MS/MS | [11] |
| Mesaconitine | Aconitum tubers | 0.2 - 1.5 mg/g | HPLC-MS/MS | [11] |
| Hypaconitine | Aconitum tubers | 0.1 - 1.0 mg/g | HPLC-MS/MS | [11] |
| Benzoylmesaconine | Processed Aconitum | Variable | LC/MS/MS | [12] |
| Aconitine | Human Serum (intoxication case) | 1.5 - 10 ng/mL | GC-SIM | [1] |
| Mesaconitine | Human Serum (intoxication case) | 2.0 - 15 ng/mL | GC-SIM | [1] |
Experimental Protocols
The study of diterpenoid alkaloid biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Identification and Characterization of Biosynthetic Genes
-
Transcriptome Sequencing and Analysis:
-
Extract total RNA from various tissues of an Aconitum species known to produce C19-diterpenoid alkaloids (e.g., roots, leaves, flowers).
-
Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Assemble the transcriptome de novo and annotate the unigenes by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Identify candidate genes encoding enzymes of the diterpenoid alkaloid biosynthetic pathway (e.g., terpene synthases, CYP450s, 2-ODDs, acyltransferases) based on their annotations.
-
Analyze the differential expression of these candidate genes across different tissues to correlate gene expression with alkaloid accumulation.
-
-
Heterologous Expression and Enzyme Assays:
-
Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).
-
Transform the expression constructs into a suitable heterologous host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Perform in vitro enzyme assays by incubating the purified enzyme with the putative substrate (e.g., a mesaconine precursor) and the acyl-CoA donor (benzoyl-CoA or palmitoyl-CoA).
-
Analyze the reaction products by HPLC-MS/MS or GC-MS to confirm the enzymatic activity and identify the product.
-
Protocol 2: Quantitative Analysis of Diterpenoid Alkaloids by HPLC-MS/MS
-
Sample Preparation:
-
Homogenize and extract dried plant material or biological samples with a suitable solvent (e.g., 70% methanol).
-
Perform solid-phase extraction (SPE) to clean up the crude extract and enrich the alkaloid fraction.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for HPLC analysis.
-
-
HPLC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for the sensitive and specific quantification of target alkaloids.
-
Develop a calibration curve using authentic standards of the alkaloids of interest to determine their concentrations in the samples.
-
Visualizing the Biosynthetic Network
To better understand the complex interplay of pathways leading to this compound, the following diagrams have been generated using the DOT language.
Caption: Formation of the Mesaconine Precursor.
Caption: Biosynthesis of Acyl-CoA Donors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.br [scielo.br]
- 3. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. byjus.com [byjus.com]
- 7. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]
- 8. deshbandhucollege.ac.in [deshbandhucollege.ac.in]
- 9. Accumulation of palmitate in Arabidopsis mediated by the acyl-acyl carrier protein thioesterase FATB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 14-Benzoylmesaconine-8-palmitate: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the known and extrapolated pharmacological effects of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid derivative of the diterpenoid alkaloid benzoylmesaconine (B1261751). Due to the limited direct research on this specific compound, this paper synthesizes information from studies on its parent molecule, benzoylmesaconine, and related lipo-alkaloids to project its potential therapeutic activities and mechanisms of action.
Introduction to this compound
This compound is a derivative of benzoylmesaconine, a monoester diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaelii and Aconitum toxicum. Benzoylmesaconine itself is a hydrolysis product of the more toxic mesaconitine (B191843) and is recognized for its analgesic and anti-inflammatory properties. The addition of a palmitate ester at the C-8 position classifies this compound as a "lipo-alkaloid." This structural modification is significant as it can alter the compound's lipophilicity, potentially influencing its pharmacokinetic profile and biological activity. The traditional processing of aconite roots, which often involves boiling, has been shown to increase the formation of such lipo-alkaloids.[1][2]
Known Pharmacological Effects of the Core Molecule: Benzoylmesaconine
Benzoylmesaconine (BMA) has been the subject of several pharmacological studies, primarily focusing on its analgesic and anti-inflammatory effects. It is considered one of the main active components of Wutou decoction, a traditional Chinese medicine used for treating rheumatoid arthritis.
Analgesic Activity
Studies have demonstrated that benzoylmesaconine possesses significant analgesic properties. In animal models, it has been shown to increase the pain threshold in response to various stimuli. For instance, oral administration of benzoylmesaconine significantly reduced acetic acid-induced writhing in mice and increased the pain threshold in a rat paw pressure test, with a potency comparable to the entire herbal preparation it is derived from.[3]
Anti-inflammatory and Immunomodulatory Activity
Benzoylmesaconine has exhibited anti-inflammatory effects, which are relevant to its traditional use in treating inflammatory conditions like rheumatoid arthritis. It has also been shown to stimulate cytokine secretion, suggesting a potential role in immunomodulation.[4]
Other Biological Activities
Beyond analgesia and anti-inflammation, benzoylmesaconine has been reported to have antiviral and antifungal activities.[4] It has also been found to promote mitochondrial energy metabolism in isolated rat liver mitochondria and increase survival rates in mice with burn-associated herpes simplex virus type 1 (HSV-1) infection.[5]
Projected Pharmacological Effects of this compound as a Lipo-Alkaloid
The esterification of diterpenoid alkaloids with fatty acids, creating lipo-alkaloids, has been shown to modulate their pharmacological activities. A key study on semisynthetic aconitine-derived lipo-alkaloids provides a strong basis for predicting the effects of the 8-palmitate ester on the benzoylmesaconine core.[1]
Enhanced Anti-Inflammatory Activity
It is hypothesized that this compound exhibits enhanced anti-inflammatory effects compared to its parent compound. The study on aconitine-derived lipo-alkaloids demonstrated that esterification with long-chain fatty acids leads to pronounced inhibition of leukotriene B4 (LTB4) formation.[1] LTB4 is a potent inflammatory mediator. Furthermore, derivatives with unsaturated fatty acids showed significant cyclooxygenase-2 (COX-2) inhibitory effects.[1] While palmitic acid is saturated, the general principle of enhanced anti-inflammatory action through lipidation is a key takeaway.
Table 1: Projected Anti-Inflammatory Activity of this compound
| Target | Projected Effect | Rationale |
| Leukotriene B4 (LTB4) Formation | Inhibition | Esterification with long-chain fatty acids in related lipo-alkaloids demonstrates pronounced inhibition of LTB4 formation.[1] |
| Cyclooxygenase-2 (COX-2) | Potential Inhibition | While unsaturated fatty acid esters showed more significant COX-2 inhibition, this remains a potential mechanism contributing to anti-inflammatory effects.[1] |
Structure-Activity Relationships
The biological activity of diterpenoid alkaloids is intricately linked to their complex structures. Structure-activity relationship (SAR) studies have shown that modifications at various positions on the alkaloid skeleton can significantly impact their pharmacological effects. For instance, esterification at C-1 and C-14 of delcosine, another diterpenoid alkaloid, was found to be critical for its antiproliferative activity.[6][7][8] For analgesic C(19)-diterpenoid alkaloids, an acetoxyl or an ethoxyl group at C-8 and an aromatic ester at C-14 are considered important structural features for activity.[9] The presence of the benzoyl ester at C-14 and the addition of a long-chain palmitate ester at C-8 in this compound would therefore be expected to significantly influence its biological profile, likely enhancing its anti-inflammatory and potentially altering its analgesic properties.
Potential Signaling Pathways
Based on the known activities of benzoylmesaconine and the projected effects of its lipo-alkaloid derivative, several signaling pathways can be implicated in its mechanism of action.
Caption: Projected anti-inflammatory signaling pathway for this compound.
Representative Experimental Protocols
While specific experimental protocols for this compound are not available, the methodologies used for studying related lipo-alkaloids can be considered representative. The following protocols are adapted from a study on aconitine-derived lipo-alkaloids.[1]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of the compound on the activity of COX enzymes.
Workflow:
Caption: Experimental workflow for in vitro COX inhibition assay.
In Vitro Leukotriene B4 (LTB4) Formation Inhibition Assay
This assay measures the ability of the compound to inhibit the production of LTB4 in stimulated cells.
Methodology:
-
Cell Culture: Human polymorphonuclear leukocytes (PMNLs) are isolated and maintained in appropriate culture conditions.
-
Pre-incubation: The PMNLs are pre-incubated with the test compound or vehicle control.
-
Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.
-
Incubation: The cell suspension is incubated at 37°C for a specified time.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.
-
Quantification: The amount of LTB4 in the extract is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition of LTB4 formation by the test compound is calculated by comparing it to the vehicle-treated control.
Pharmacokinetic Considerations
The pharmacokinetic profile of benzoylmesaconine has been studied in rats, revealing rapid absorption and elimination.[4] The efflux transporter MRP2 has been implicated in its elimination. The addition of a lipophilic palmitate chain in this compound is expected to significantly alter its pharmacokinetic properties. Increased lipophilicity may lead to enhanced absorption, a larger volume of distribution, and potentially altered metabolic pathways. Further studies are required to elucidate the precise pharmacokinetic profile of this lipo-alkaloid.
Conclusion and Future Directions
This compound is a lipo-alkaloid with predicted anti-inflammatory and analgesic properties, building upon the known activities of its parent compound, benzoylmesaconine. The esterification with palmitic acid is likely to enhance its anti-inflammatory effects, potentially through the inhibition of LTB4 formation and COX-2 activity. While direct experimental data for this specific compound is lacking, the available literature on related diterpenoid and lipo-alkaloids provides a strong foundation for future research.
Future research should focus on:
-
Isolation and purification or total synthesis of this compound to enable detailed pharmacological studies.
-
In vitro and in vivo studies to confirm its analgesic and anti-inflammatory activities and to determine its potency (e.g., IC50, ED50 values).
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways involved.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and other related lipo-alkaloids. The unique chemical structure and projected biological activities make it a promising candidate for further investigation in the development of novel anti-inflammatory and analgesic agents.
References
- 1. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. Structure-activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Toxicological Profile of 14-Benzoylmesaconine-8-palmitate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Toxicological Profile of 14-Benzoylmesaconine-8-palmitate
Executive Summary
This technical guide provides a comprehensive overview of the known toxicological profile of this compound. A thorough review of publicly available scientific literature and safety data indicates a significant lack of specific toxicological studies for this compound. The Safety Data Sheet (SDS) for this compound explicitly states that no data is available for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, and mutagenicity[1].
Consequently, this document synthesizes information on the parent compound, 14-Benzoylmesaconine, and the general toxicological properties of its constituent chemical classes: diterpenoid alkaloids and palmitate esters. This approach aims to provide a foundational understanding of the potential toxicological characteristics of this compound, while underscoring the critical need for empirical research to establish a definitive safety profile.
Toxicological Data for this compound
There is a notable absence of published experimental data on the toxicology of this compound. The available Safety Data Sheet provides no quantitative values for toxicity[1].
Table 1: Summary of Available Safety Data for this compound
| Toxicological Endpoint | Result | Reference |
| Acute Toxicity (Oral) | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Respiratory or Skin Sensitization | No data available | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Reproductive Toxicity | No data available | [1] |
| STOT-Single Exposure | No data available | [1] |
| STOT-Repeated Exposure | No data available | [1] |
Source: TargetMol Safety Data Sheet, December 03, 2025[1]
Toxicological Profile of the Parent Compound: 14-Benzoylmesaconine
To infer potential toxicities, data from the parent compound, 14-Benzoylmesaconine, is presented. It is crucial to note that the addition of the 8-palmitate ester group can significantly alter the pharmacokinetic and toxicodynamic properties of the molecule.
Table 2: Acute Toxicity of 14-Benzoylmesaconine
| Route of Administration | Species | LD50 Value | Reference |
| Oral | Mouse | 810 mg/kg | |
| Intraperitoneal | Mouse | 240 mg/kg | |
| Subcutaneous | Mouse | 230 mg/kg |
Source: Cayman Chemical Safety Data Sheet, September 17, 2025
The Safety Data Sheet for 14-Benzoylmesaconine also indicates no irritant effect on the skin or eyes and no known sensitizing effects.
General Toxicology of Constituent Chemical Classes
14-Benzoylmesaconine belongs to the C19-diterpenoid alkaloid class, which are naturally occurring compounds found in plants of the Aconitum and Delphinium genera[2][3]. This class of compounds is known for its complex structures and wide range of biological activities, from medicinal uses to potent toxicity[2][4].
-
Mechanism of Action : The primary toxicity of many C19-diterpenoid alkaloids, such as aconitine (B1665448), involves their action on voltage-gated sodium channels in cell membranes, particularly in the cardiovascular and nervous systems. They can cause these channels to remain open, leading to persistent depolarization and subsequent paralysis of excitable tissues[3][5].
-
Toxicity Profile : Diterpenoid alkaloids are notorious for their potential neurotoxicity and cardiotoxicity[4]. The toxicity can vary significantly based on the specific chemical structure, with diester-diterpenoid alkaloids (DDAs) like aconitine being among the most toxic[4][5]. Symptoms of poisoning can include numbness, hypotension, arrhythmias, and in severe cases, death from ventricular fibrillation or respiratory paralysis.
The "-8-palmitate" moiety of the molecule is an ester of palmitic acid, a common saturated fatty acid. In general, simple alkyl esters of palmitic acid have a low order of acute toxicity.
-
Safety Profile : Safety assessments of various palmitate esters (e.g., Octyl, Cetyl, Isopropyl Palmitate) used in the cosmetics industry have shown them to be non-irritating and non-sensitizing to the skin in most formulations. Acute oral LD50 values in rats for these esters are typically very high (e.g., >14.4 g/kg for Cetyl Palmitate and >64.0 g/kg for Octyl and Isopropyl Palmitates), indicating low acute toxicity. These esters are generally considered safe for use in cosmetic and topical applications[6].
Experimental Protocols and Methodologies
A core requirement of this guide was to provide detailed methodologies for key experiments. However, due to the absence of specific toxicological studies on this compound, no experimental protocols can be cited.
For future research, standard toxicological assays would be required to determine the safety profile. A suggested workflow for initial toxicological evaluation is presented below.
Caption: Proposed workflow for the initial toxicological evaluation of this compound.
Signaling Pathways
Detailed signaling pathway diagrams related to the toxicology of this compound cannot be constructed without experimental data. Based on the known mechanism of related diterpenoid alkaloids, a primary area of investigation would be the compound's effect on ion channels.
Caption: Hypothesized mechanism of toxicity for this compound on voltage-gated sodium channels.
Conclusion and Future Directions
The toxicological profile of this compound remains uncharacterized. While analysis of its parent compound and constituent chemical classes suggests potential for cardiotoxicity and neurotoxicity mediated by diterpenoid alkaloid activity, the palmitate ester moiety may significantly influence its absorption, distribution, and overall potency. The low toxicity of other palmitate esters suggests this part of the molecule is unlikely to be the primary driver of toxicity.
There is a clear and urgent need for rigorous toxicological research on this compound. Future studies should prioritize in vitro cytotoxicity and genotoxicity screening, followed by in vivo acute toxicity studies to establish an LD50 and identify target organs. A comprehensive safety assessment is a prerequisite for any further development of this compound for research or therapeutic applications.
References
- 1. targetmol.com [targetmol.com]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 14-Benzoylmesaconine-8-palmitate and Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid found in plants of the Aconitum genus, and the broader family of Aconitum alkaloids. These compounds are known for their significant, yet complex, pharmacological profiles, ranging from potent analgesic and anti-inflammatory properties to high toxicity. This document consolidates available data on the chemical structure, biological activities, and putative mechanisms of action of this compound. It details experimental protocols for the isolation and analysis of related compounds and presents quantitative data for the parent alkaloid, benzoylmesaconine (B1261751). Furthermore, this guide illustrates the intricate signaling pathways potentially modulated by this class of molecules, providing a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.
Introduction to Aconitum Alkaloids
Aconitum, a genus of over 250 species of flowering plants belonging to the family Ranunculaceae, is notorious for its production of a diverse array of norditerpenoid alkaloids. These alkaloids are broadly classified based on their chemical structures and toxicities. The most potent of these are the diester-diterpenoid alkaloids (DDAs), which are characterized by the presence of two ester functional groups. Through processing, these diester alkaloids can be hydrolyzed into less toxic monoester derivatives, which often retain significant biological activity. One such monoester alkaloid is benzoylmesaconine, which can be further modified with a fatty acid ester, such as in the case of this compound.
Chemical Profile of this compound
This compound, also referred to in the literature as 8-O-palmitoyl-14-benzoylmesaconine, is a C19-norditerpenoid lipo-alkaloid. Its core structure is the aconitane (B1242193) skeleton of benzoylmesaconine, which is esterified with a palmitate group at the C-8 position. The presence of the long-chain fatty acid (palmitate) significantly increases the lipophilicity of the molecule compared to its parent compound, benzoylmesaconine. This alteration in chemical properties is expected to influence its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and interaction with biological targets.
Biological Activities and Pharmacology
While specific quantitative data on the biological activity of this compound is not extensively available in the public domain, the activities of its parent compound, benzoylmesaconine, and the attached fatty acid, palmitic acid, provide valuable insights into its potential pharmacological effects.
Benzoylmesaconine: The Alkaloid Core
Benzoylmesaconine is a monoester Aconitum alkaloid that exhibits notable analgesic and anti-inflammatory properties with reduced toxicity compared to its diester precursors.
| Biological Activity | Assay | Model | Compound | Concentration/Dose | Effect | Reference |
| Analgesic | Acetic acid-induced writhing | Mice | Benzoylmesaconine | 10 mg/kg, p.o. | Significant depression of writhing | [1] |
| Analgesic | Paw pressure in repeated cold stress | Rats | Benzoylmesaconine | 30 mg/kg, p.o. | Significant increase in pain threshold | [1] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | In vitro | Benzoylmesaconine | 160 µM | Significant decrease in TNF-α, IL-1β, and IL-6 production.[2] | |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | In vitro | Benzoylmesaconine | 160 µM | Significant decrease in nitric oxide (NO) level by 58.92%. |
Palmitic Acid: The Fatty Acid Moiety
Palmitic acid, a common saturated fatty acid, is not an inert component of this lipo-alkaloid. It is known to be a biologically active molecule that can modulate various cellular processes, often in a pro-inflammatory and pro-apoptotic manner, particularly at elevated concentrations.
-
Pro-inflammatory Effects: Palmitic acid can activate inflammatory pathways, including the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways, leading to the production of pro-inflammatory cytokines.[3][4][5]
-
Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6][7][8][9]
-
Cellular Senescence and Apoptosis: Through the generation of ROS and other mechanisms, palmitic acid can contribute to cellular senescence and apoptosis.[6][8]
The conjugation of palmitic acid to benzoylmesaconine likely alters the overall pharmacological profile, potentially affecting its potency, duration of action, and toxicity.
Putative Mechanism of Action and Signaling Pathways
The mechanism of action of this compound is likely a composite of the activities of the benzoylmesaconine core and the palmitate side chain.
Interaction with Voltage-Gated Sodium Channels
A primary target for many Aconitum alkaloids is the voltage-gated sodium channels (VGSCs).[10][11][12][13] While highly toxic diester alkaloids are known to persistently activate these channels, leading to cardiotoxicity and neurotoxicity, less toxic monoester alkaloids like benzoylmesaconine may act as modulators or blockers of these channels.[13] The specific effect of this compound on VGSCs has yet to be elucidated.
Modulation of Inflammatory Signaling Pathways
Based on the known effects of benzoylmesaconine and palmitic acid, a putative signaling pathway for the anti-inflammatory and potential cytotoxic effects of this compound can be proposed. Benzoylmesaconine has been shown to suppress the NF-κB and MAPK signaling pathways.[2] Conversely, palmitic acid can activate NF-κB and induce ROS.[3][4][14] This suggests a complex interplay where the benzoylmesaconine core may exert anti-inflammatory effects, while the palmitate moiety could introduce pro-inflammatory or cytotoxic activities, depending on the cellular context and concentration.
Caption: Putative signaling pathways modulated by this compound.
Experimental Protocols
The isolation and characterization of lipo-alkaloids like this compound from Aconitum species require a multi-step approach involving extraction, chromatographic separation, and spectroscopic analysis.
Extraction and Isolation of Lipo-Alkaloids
A general workflow for the extraction and isolation of lipo-alkaloids from Aconitum carmichaelii is outlined below, based on methodologies described in the literature.[15][16][17][18][19]
Caption: General workflow for the extraction and isolation of lipo-alkaloids.
Analytical Characterization
The structural elucidation of this compound is typically achieved using a combination of modern analytical techniques.
-
Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry (UHPLC-Q-TOF-MS): This is a powerful technique for the identification and characterization of lipo-alkaloids in complex mixtures.[15][16][17][18][19]
-
Chromatographic Separation: A C18 column is commonly used with a gradient elution system, typically involving acetonitrile (B52724) and water (often with a modifier like formic acid) to achieve separation of the alkaloids.
-
Mass Spectrometry: High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which are crucial for identifying the core alkaloid structure and the nature of the fatty acid side chain.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the unambiguous structural elucidation of the isolated pure compound. These techniques provide detailed information about the connectivity of atoms within the molecule.
Conclusion and Future Directions
This compound represents an intriguing member of the Aconitum alkaloid family, where the conjugation of a fatty acid to a bioactive alkaloid core creates a novel chemical entity with a potentially unique pharmacological profile. While the biological activities of its constituent parts, benzoylmesaconine and palmitic acid, are relatively well-understood, further research is imperative to delineate the specific pharmacological and toxicological properties of the intact lipo-alkaloid.
Future research should focus on:
-
The total synthesis of this compound to provide a pure standard for pharmacological testing.
-
In-depth in vitro and in vivo studies to determine its specific effects on various biological targets, including ion channels and inflammatory pathways.
-
Comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Toxicological assessments to establish its safety profile.
A deeper understanding of this compound and other lipo-alkaloids will not only contribute to the broader knowledge of natural product chemistry but may also pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Palmitic Acid, A Critical Metabolite, Aggravates Cellular Senescence Through Reactive Oxygen Species Generation in Kawasaki Disease [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Palmitic Acid, A Critical Metabolite, Aggravates Cellular Senescence Through Reactive Oxygen Species Generation in Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Qualitative and quantitative analysis of lipo-alkaloids and fatty acids in Aconitum carmichaelii using LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Oxygenated Fatty Acid as a Side Chain of Lipo-Alkaloids in Aconitum carmichaelii by UHPLC-Q-TOF-MS and a Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Qualitative and quantitative analysis of lipo-alkaloids and fatty acids in Aconitum carmichaelii using LC-MS and GC-MS. | Sigma-Aldrich [sigmaaldrich.com]
14-Benzoylmesaconine-8-palmitate: A Technical Guide on a Lipo-Alkaloid from Traditional Medicine
Disclaimer: Scientific research directly investigating 14-Benzoylmesaconine-8-palmitate is limited. This guide synthesizes information based on its constituent chemical moieties—the aconitane (B1242193) core (14-Benzoylmesaconine) and the fatty acid side chain (8-palmitate)—and data from closely related lipo-alkaloids. The pharmacological activities and mechanisms described herein are therefore predictive and require direct experimental validation for this specific compound.
Introduction
This compound belongs to the lipo-alkaloid class, which are C19-diterpenoid alkaloids featuring a long-chain fatty acid residue.[1] These complex natural products are derived from plants of the Aconitum genus, commonly known as aconite or wolf's bane.[2][3][4] The roots and tubers of Aconitum species have been used for centuries in Traditional Chinese Medicine (TCM) to treat a range of ailments, including rheumatoid arthritis, neuropathic pain, and heart failure.[2][3][4]
The processing of raw aconite, often by boiling, is a critical step in traditional preparations. This process is known to decrease the concentration of highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448) and increase the relative concentration of less toxic monoester and lipo-alkaloid derivatives.[1][5] This detoxification is believed to occur via transesterification, where fatty acids present in the plant esterify the aconitane core.[1]
Structurally, this compound is composed of two key components:
-
14-Benzoylmesaconine: A monoester C19-diterpenoid alkaloid, which forms the core of the molecule.[6][7][8] This core is responsible for the potent, though often toxic, bioactivities associated with Aconitum plants.[2][3][4]
-
8-Palmitate: A palmitic acid fatty acid esterified at the C-8 position of the aconitane skeleton. Palmitic acid is a common saturated fatty acid that can modulate inflammatory pathways.[9][10]
This guide will explore the known biological activities of the parent compounds and related analogs to build a technical profile of this compound for researchers in pharmacology and drug development.
Pharmacological Profile (Inferred)
While no direct studies on this compound are available, the activities of its components and analogs suggest potential anti-inflammatory, analgesic, and cytotoxic properties.
Anti-Inflammatory Activity
The combination of the benzoylmesaconine (B1261751) core and the palmitate side chain strongly suggests anti-inflammatory potential.
-
Aconitane Core: Benzoylmesaconine itself exhibits potent anti-inflammatory properties, primarily by inhibiting the NF-κB signaling pathway.[6] It can also suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, by reducing IL-1β secretion.[6]
-
Palmitate Moiety: Palmitic acid and its esters have demonstrated complex, context-dependent effects on inflammation. Some studies show that palmitic acid can suppress the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide in macrophages.[9] However, it can also act as a ligand for Toll-like receptors (TLR2/4), potentially triggering pro-inflammatory signaling.[10][11] The anti-inflammatory effects of ω-3 fatty acids are well-documented to occur via inhibition of the IKKβ/NFκB and JNK/AP1 pathways.[11] It is plausible that the lipo-alkaloid structure modulates these effects.
Analgesic Activity
Aconitum alkaloids are renowned for their analgesic effects in TCM.[3][12] Benzoylmesaconine has been shown to increase the latency to pain responses in tail pressure tests in mice, with an ED50 of 38.9 mg/kg, indicating significant analgesic properties.[7]
Other Potential Activities
-
Anticancer Effects: Diterpenoid alkaloids from Aconitum have been reported to possess anti-cancer properties.[2][3][4] The activities of a close analog (Table 1) suggest that lipo-alkaloids may retain cytotoxic effects against tumor cells.
-
Cardiovascular Effects: Aconitum alkaloids can have profound effects on the cardiovascular system, although these are often linked to their toxicity.[2][4] Benzoylmesaconine has been found to promote mitochondrial energy metabolism in isolated rat liver mitochondria (EC50 = 30.95 µg/ml).[7]
Quantitative Data (From Analogs)
Direct quantitative data for this compound is not available. The following table summarizes the reported bioactivity of a structurally similar C19-diterpenoid lipo-alkaloid, 8-O-Azeloyl-14-benzoylaconine , to provide a reference for potential potency.
| Compound | Cell Line | Assay Type | Result (IC₅₀) | Reference |
| 8-O-Azeloyl-14-benzoylaconine | HCT-15 (Colon Cancer) | Antiproliferative | ~10-20 µM | --INVALID-LINK-- |
| 8-O-Azeloyl-14-benzoylaconine | A549 (Lung Cancer) | Antiproliferative | ~10-20 µM | --INVALID-LINK-- |
| 8-O-Azeloyl-14-benzoylaconine | MCF-7 (Breast Cancer) | Antiproliferative | ~10-20 µM | --INVALID-LINK-- |
Experimental Protocols
The isolation and characterization of individual lipo-alkaloids are challenging due to their presence in complex mixtures.[1][5] The following is a generalized protocol representative of methods used for extracting and purifying alkaloids from Aconitum roots.
General Protocol for Lipo-Alkaloid Extraction and Isolation
-
Plant Material Preparation:
-
Air-dry the roots of the selected Aconitum species.
-
Grind the dried roots into a fine powder.
-
-
Solvent Extraction:
-
Macerate the aconite powder with an organic solvent. A common initial extraction involves using ammoniacal ether followed by methanol.[13] Alternatively, chloroform, isopropanol, or ethanol (B145695) can be used.[14]
-
Perform the extraction exhaustively (e.g., 3-4 cycles) at room temperature or under gentle heat.
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Purification via Adsorption Chromatography:
-
Dissolve the crude extract in a suitable solvent.
-
Apply the dissolved extract to a neutral alumina (B75360) (Al₂O₃) column.[13][14] This step helps remove ballast materials.
-
Elute the column with a solvent gradient. A common system is ethyl acetate-methanol (e.g., 7:3 v/v) to elute the alkaloid fraction.[13]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC) Separation:
-
Combine the purified alkaloid fractions and concentrate.
-
Subject the concentrate to preparative or semi-preparative reverse-phase HPLC for final separation of individual compounds.[5]
-
Use a suitable mobile phase (e.g., acetonitrile-water gradient) and column (e.g., C18).
-
-
Structure Elucidation:
-
Identify the purified compounds using high-sensitivity analytical methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) for molecular weight and fragmentation patterns.[15]
-
Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) to confirm the final structure, including the exact position of the fatty acid ester.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and identification of lipo-alkaloids from Aconitum plant material.
Potential Signaling Pathway: NF-κB Inhibition
Given that both the benzoylmesaconine core and fatty acid esters are known to modulate NF-κB, this pathway is a primary hypothetical target for this compound's anti-inflammatory action.[6][16] The diagram below outlines the canonical NF-κB signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Benzoylmesaconine | C31H43NO10 | CID 24832659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]
- 12. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of lipo-alkaloids extracted from Aconitum carmiechaeli using electrospray ionization mass spectrometry and multiple tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
14-Benzoylmesaconine-8-palmitate: A Literature Review of a Lipo-alkaloid from Aconitum
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 14-Benzoylmesaconine-8-palmitate is limited in the current scientific literature. This guide provides a comprehensive overview based on the known activities of its parent compound, benzoylmesaconine (B1261751) (BMA), and related lipo-alkaloids, offering a predictive framework for its potential pharmacological profile.
Introduction
This compound is a lipo-alkaloid found in the processed roots of Aconitum carmichaelii. Lipo-alkaloids are derivatives of the highly toxic diester-diterpenoid alkaloids, such as aconitine (B1665448), that are formed during traditional processing methods. This transesterification process, which involves the substitution of an acetyl group with a long-chain fatty acid, is generally associated with a reduction in toxicity. While specific biological activities of this compound have not been extensively studied, the pharmacological profile of its parent compound, benzoylmesaconine (BMA), and other related lipo-alkaloids suggest potential anti-inflammatory and cytotoxic activities.
Predicted Biological Activity Based on Parent Compound and Related Molecules
The biological activity of this compound is likely influenced by its two key structural components: the benzoylmesaconine core and the palmitate side chain.
Benzoylmesaconine (BMA): The Active Core
BMA is the most abundant monoester alkaloid in processed Aconitum plants and has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown that BMA can attenuate inflammatory responses by inhibiting key signaling pathways.
Palmitate Side Chain: Modulator of Activity
The addition of a palmitate chain increases the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action. While the direct impact of the palmitate moiety on the activity of BMA is not yet elucidated, other lipo-alkaloids have shown distinct biological activities. For instance, compounds esterified with unsaturated fatty acids have demonstrated significant COX-2 inhibitory effects.[3]
Quantitative Data on Benzoylmesaconine (BMA)
The following table summarizes the quantitative data available for the anti-inflammatory effects of benzoylmesaconine (BMA) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Parameter | Analyte | Concentration of BMA (µM) | Inhibition | Reference |
| IC50 | NO Production | 137.5 | [1] | |
| Inhibition | IL-6 Production | 160 | ~75% | [1] |
| Inhibition | TNF-α Production | 160 | ~60% | [1] |
| Inhibition | IL-1β Production | 160 | ~50% | [1] |
| Inhibition | PGE2 Production | 160 | ~70% | [1] |
| Inhibition | ROS Production | 160 | ~40% | [1] |
Experimental Protocols for Benzoylmesaconine (BMA)
The following are detailed methodologies for key experiments conducted to evaluate the anti-inflammatory activity of BMA in LPS-stimulated RAW264.7 cells, as described in the literature.[1]
Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were pre-treated with various concentrations of BMA (40, 80, or 160 µM) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay:
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Principle: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatants using specific ELISA kits.
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for each specific kit (e.g., R&D Systems).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the concentration of the analyte from a standard curve.
-
Western Blot Analysis:
-
Principle: Detect the expression levels of specific proteins involved in inflammatory signaling pathways.
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Principle: Measure the mRNA expression levels of genes encoding pro-inflammatory mediators.
-
Protocol:
-
Extract total RNA from cells using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation:
-
Principle: Visualize the subcellular localization of the NF-κB p65 subunit to assess its activation.
-
Protocol:
-
Seed cells on glass coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Signaling Pathways and Mechanisms of Action
Based on the studies of benzoylmesaconine, this compound is predicted to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory genes. BMA has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[1]
Caption: Predicted inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is another critical regulator of the inflammatory response. LPS activation of TLR4 leads to the phosphorylation and activation of these MAPKs, which in turn contribute to the production of pro-inflammatory mediators. BMA has been observed to suppress the LPS-induced phosphorylation of JNK, ERK, and p38.[1]
Caption: Predicted inhibition of the MAPK signaling pathway.
Experimental Workflow
The general workflow for investigating the anti-inflammatory effects of a compound like this compound is as follows:
Caption: General experimental workflow for in vitro anti-inflammatory studies.
Conclusion and Future Directions
While direct evidence is currently lacking, the available literature on benzoylmesaconine and other lipo-alkaloids strongly suggests that this compound possesses anti-inflammatory properties. The addition of the palmitate moiety likely enhances its lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Future research should focus on isolating or synthesizing pure this compound to perform direct biological assays. Key areas of investigation should include:
-
In vitro anti-inflammatory assays: To confirm its effects on cytokine production, NO synthesis, and the NF-κB and MAPK signaling pathways.
-
Cytotoxicity studies: To evaluate its potential as an anti-cancer agent, similar to other lipo-alkaloids.
-
In vivo studies: To assess its efficacy and safety in animal models of inflammation and other relevant diseases.
-
Pharmacokinetic studies: To understand its ADME properties and determine its bioavailability.
A thorough investigation of this compound will provide valuable insights into the therapeutic potential of this and other lipo-alkaloids derived from traditional medicinal plants.
References
- 1. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantitative analysis of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid identified in Aconitum species. The methodologies described are based on advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity for the quantification of this and related compounds in biological matrices.
Introduction
This compound is a member of the lipo-alkaloid class of natural products. The quantification of such compounds is crucial for pharmacokinetic studies, toxicological evaluation, and quality control of herbal medicines. Due to the complexity of biological samples and the often low concentrations of these analytes, robust and sensitive analytical methods are required. UPLC-MS/MS has emerged as the technique of choice for this purpose.
Analytical Method: UPLC-MS/MS
An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for the sensitive and selective quantification of this compound. This technique combines the superior separation capabilities of UPLC with the precise detection and structural elucidation power of tandem mass spectrometry.
Table 1: UPLC-MS/MS Method Parameters (Adapted from similar compound analysis)
| Parameter | Recommended Conditions |
| Chromatography System | UPLC System |
| Column | C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetateB: Methanol (B129727) with 0.1% formic acid and 10 mM ammonium acetate |
| Gradient Elution | A time-programmed gradient elution should be optimized to ensure separation from other matrix components. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Monitored Transitions | Specific parent and product ion transitions for this compound need to be determined by direct infusion of a standard solution. |
| Collision Gas | Argon |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol outlines the steps for extracting this compound from plasma samples prior to UPLC-MS/MS analysis.
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma, add 400 µL of a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 mixture of mobile phase A and B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Filtration/Final Centrifugation:
-
Centrifuge the reconstituted sample at 13,000 rpm for 10 minutes or filter through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection:
-
Transfer the clear supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
-
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution Preparation:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent.
-
-
Calibration Curve Standards:
-
Spike blank plasma with the working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range for similar compounds is 0.3 ng/mL to 60 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the working standard solutions. These concentrations should be within the range of the calibration curve.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 2: Method Validation Parameters (Illustrative Data for a Related Compound, Benzoylmesaconine)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL |
| Intra-day Precision (RSD%) | < 7.6% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (Relative Error %) | -10% to 7.8% |
| Recovery | 81.66–110.31% |
Data adapted from methods for similar compounds and should be determined specifically for this compound.
Visualizations
Experimental Workflow Diagram
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 14-Benzoylmesaconine-8-palmitate, a lipophilic aconitine-type alkaloid. The described methodology is essential for the quality control, stability testing, and pharmacokinetic studies of formulations containing this compound. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters based on established principles for analyzing related lipo-alkaloids.
Introduction
This compound is a C19-diterpenoid alkaloid characterized by a long-chain fatty acid ester at the C-8 position. This significant lipophilicity presents unique challenges for analytical method development, requiring careful optimization of chromatographic conditions to achieve adequate separation and peak shape. Aconitine alkaloids are known for their pharmacological and toxicological properties, making accurate and precise quantification crucial for research and drug development. This document provides a comprehensive protocol for the analysis of this compound to ensure reliable and reproducible results.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis. The lipophilic nature of this compound necessitates a reversed-phase method with a gradient elution to ensure efficient separation from potential impurities and formulation excipients.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water, adjusted to pH 3.0 with Triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B; 30.1-35 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation method will depend on the matrix. For a formulation, dissolve an accurately weighed portion in methanol, sonicate for 15 minutes, and dilute to a suitable concentration with the mobile phase. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) protocol is recommended.
-
Liquid-Liquid Extraction (LLE): To 1 mL of plasma, add 5 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent. Elute the analyte with methanol or acetonitrile. Evaporate the eluate and reconstitute in the mobile phase.
All solutions should be filtered through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least five concentrations over the range of 1-100 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the analyte at three concentration levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day.- Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | To be determined experimentally. |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | To be determined experimentally; must be precise and accurate. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). | RSD of results should remain ≤ 2.0%. |
Data Presentation
Table 3: Summary of Quantitative Data (Hypothetical Validation Results)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 25431x + 1258 |
| Accuracy (Mean Recovery) | 99.5% |
| Precision (RSD) | - Repeatability: 0.8%- Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualizations
Mass Spectrometry of 14-Benzoylmesaconine-8-palmitate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid belonging to the aconitine (B1665448) class of diterpenoid alkaloids. These compounds are found in plants of the Aconitum genus and are of significant interest to researchers in pharmacology and toxicology due to their diverse biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of such molecules in complex matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.
Chemical Properties
This compound is an ester derivative of benzoylmesaconine (B1261751), with a palmitate group esterified at the C-8 position. Benzoylmesaconine itself is a monoester-type aconitine alkaloid.[1] The addition of the long-chain fatty acyl group (palmitate) significantly increases the lipophilicity of the molecule.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C47H71NO11 | Calculated |
| Molecular Weight | 826.07 g/mol | Calculated |
| Parent Compound | Benzoylmesaconine | [1] |
| Acyl Group | Palmitate | N/A |
| Chemical Class | Lipo-alkaloid, Diterpenoid Alkaloid | [2][3] |
Mass Spectrometry Analysis
Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of aconitine-type alkaloids due to the presence of a readily protonatable tertiary amine group.[4][5][6]
Predicted Fragmentation Pattern
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to follow the characteristic pathways of lipo-aconitine alkaloids.
-
MS/MS (MS2) Fragmentation: The primary and most dominant fragmentation pathway is the neutral loss of the C-8 substituent, which in this case is palmitic acid (C16H32O2, molecular weight 256.42 g/mol ).[5] This results in a product ion corresponding to the protonated benzoylmesaconine.
-
MSn Fragmentation: Subsequent fragmentation of the benzoylmesaconine core will involve successive losses of small neutral molecules such as:
-
Methanol (B129727) (CH3OH)
-
Water (H2O)
-
Benzoic acid (C7H6O2)
-
Carbon monoxide (CO)
-
The fragmentation of the palmitate chain itself is less likely to be the primary fragmentation pathway in ESI-MS/MS of the intact molecule, as the loss of the entire fatty acid moiety is energetically favored.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a biological or herbal matrix.
Detailed Protocols
Sample Preparation Protocol
A robust sample preparation is crucial to remove interfering substances and enrich the analyte of interest.
1. Extraction:
-
For Herbal Matrices:
-
Homogenize 1 g of the powdered plant material.
-
Extract with 10 mL of methanol or a methanol/water mixture (e.g., 80:20 v/v) by ultrasonication for 30 minutes, repeated three times.
-
Combine the extracts and filter.
-
-
For Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) or methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
2. Clean-up (Optional but Recommended):
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the analyte with methanol or acetonitrile.
-
3. Concentration and Reconstitution:
-
Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Protocol
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of lipophilic compounds.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[6]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic analyte.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
Quantitative Data
Table 2: Proposed MRM Transitions and Quantitative Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Notes |
| This compound | 826.5 | 570.3 | 30-40 | Neutral loss of palmitic acid (256.2 Da) |
| 826.5 | 552.3 | 40-50 | [M+H - Palmitic Acid - H2O]+ | |
| 826.5 | 538.3 | 45-55 | [M+H - Palmitic Acid - CH3OH]+ | |
| 826.5 | 448.2 | 50-60 | [M+H - Palmitic Acid - Benzoic Acid]+ |
Calibration and Quantification:
For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound if available. If a standard is not available, semi-quantification can be performed using a structurally similar compound as a reference. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be determined according to standard validation procedures. For similar alkaloids, LOQs in the range of 0.1 to 5 ng/mL have been reported.[3][8]
Signaling Pathways and Logical Relationships
The primary application of this methodology is in pharmacokinetic and toxicological studies. The logical relationship for such an analysis is depicted below.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the mass spectrometric analysis of this compound. The use of LC-MS/MS with ESI in positive mode allows for sensitive and specific detection and quantification of this lipo-alkaloid. The predictable fragmentation pattern, characterized by the neutral loss of the palmitate group, facilitates its identification. These methods are applicable to various research areas, including natural product chemistry, pharmacology, and toxicology, enabling a deeper understanding of the properties and biological effects of this complex molecule.
References
- 1. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. sciex.com [sciex.com]
- 6. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14-Benzoylmesaconine-8-palmitate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Benzoylmesaconine-8-palmitate is a diterpenoid alkaloid. This class of compounds, primarily isolated from plants of the Aconitum and Delphinium genera, is known for a wide range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects[1][2][3]. Benzoylmesaconine, a structurally related compound, has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB and NLRP3 inflammasome pathways[4]. The addition of a palmitate group may influence the compound's lipophilicity and cellular uptake, potentially modulating its bioactivity.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on two key areas: cytotoxicity and anti-inflammatory activity. The provided methodologies are based on established assays for diterpenoid alkaloids and related compounds.
Data Presentation: In Vitro Bioactivity of Related Diterpenoid Alkaloids
While specific quantitative data for this compound is not yet publicly available, the following table summarizes the bioactivity of structurally related Aconitum alkaloids to provide a comparative context for experimental design and data interpretation.
| Compound | Assay | Cell Line | Endpoint | Result (IC₅₀/EC₅₀) | Reference |
| Benzoylmesaconine | NLRP3 Inflammasome Activation | BMDMs | IL-1β Release | ~40 µM | [4] |
| Mesaconine | Doxorubicin-induced Cytotoxicity | Cardiomyocytes | Cell Viability (CCK-8) | EC₅₀ = 4.497 µM | [5] |
| Aconitine | Cytotoxicity | H9c2 | Cell Viability (MTT) | Time & Dose-dependent decrease | [6] |
| Various Diterpenoid Alkaloids | Cytotoxicity | Various Cancer Cell Lines | Cell Viability (MTT) | IC₅₀ values ranging from 1.44 to 9.99 μM | [7] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, human cervical adenocarcinoma). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[7][8].
Materials:
-
This compound
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in any well.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Anti-Inflammatory Activity Assessment: NF-κB Reporter Assay
This protocol is designed to evaluate the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation[4]. This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
DMEM with high glucose
-
FBS, Penicillin-Streptomycin
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well white plate at a density of 2 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 80 µL of the medium containing the test compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Incubate for 1-2 hours.
-
-
Induction of NF-κB Activation:
-
Prepare a solution of TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) in culture medium.
-
Add 20 µL of the TNF-α or LPS solution to each well (except for the unstimulated control).
-
Incubate the plate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash gently with PBS.
-
Lyse the cells by adding the luciferase assay lysis buffer according to the manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition:
-
% Inhibition = 100 - [((Luminescence of treated, stimulated cells - Luminescence of unstimulated cells) / (Luminescence of vehicle, stimulated cells - Luminescence of unstimulated cells)) x 100]
-
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizations
Caption: General experimental workflow for in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mesaconine alleviates doxorubicin-triggered cardiotoxicity and heart failure by activating PINK1-dependent cardiac mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
- 8. In vitro cytotoxicity of norditerpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 14-Benzoylmesaconine-8-palmitate Animal Model Studies
Note to the Reader: Extensive literature searches did not yield specific animal model studies for the compound 14-Benzoylmesaconine-8-palmitate. The following application notes and protocols are therefore based on the broader understanding of palmitic acid and its derivatives, which may serve as a foundational guide for initiating research on this specific compound. The methodologies and pathways described are extrapolated from studies on palmitic acid and should be adapted and validated for this compound.
Introduction
This compound is a compound that includes a palmitate moiety. Palmitic acid, a common saturated fatty acid, is known to be involved in various physiological and pathophysiological processes, including metabolic disorders and cancer.[1][2] Animal models are crucial for elucidating the in vivo effects, pharmacokinetics, and potential therapeutic applications of novel compounds like this compound. These notes provide a framework for designing and conducting such preclinical studies.
Potential Therapeutic Areas and Animal Models
Based on the known roles of palmitic acid, potential research areas for this compound could include metabolic diseases, inflammation, and oncology. The choice of animal model will be dictated by the specific research question.
Table 1: Potential Animal Models for Studying this compound
| Research Area | Recommended Animal Model | Key Considerations |
| Metabolic Disease | C57BL/6J mice on a high-fat diet (HFD) | Induces obesity, insulin (B600854) resistance, and fatty liver, mimicking human metabolic syndrome.[3] |
| Zucker Diabetic Fatty (ZDF) rats | Genetically obese model that develops hyperglycemia, hyperlipidemia, and insulin resistance. | |
| Inflammation | Lipopolysaccharide (LPS)-induced inflammation model (mice or rats) | Acute systemic inflammation model to assess anti-inflammatory properties. |
| Collagen-induced arthritis (CIA) model in mice | Chronic autoimmune inflammatory model relevant to rheumatoid arthritis. | |
| Oncology | Xenograft models (e.g., human tumor cell lines in immunodeficient mice) | To evaluate anti-tumor efficacy against specific cancer types. Palmitic acid has shown effects on various cancer cell lines.[1] |
| Genetically engineered mouse models (GEMMs) of cancer | More clinically relevant models that spontaneously develop tumors. |
Experimental Protocols
High-Fat Diet-Induced Metabolic Syndrome Model
This protocol is designed to assess the effects of this compound on metabolic parameters in a diet-induced obesity model.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Standard chow diet (Control)
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound (vehicle to be determined based on solubility)
-
Metabolic cages
-
Glucose meter and strips
-
Insulin ELISA kit
-
Triglyceride and Cholesterol assay kits
Procedure:
-
Acclimatization: Acclimate mice for one week under standard laboratory conditions.
-
Diet Induction: Randomly divide mice into a control group (standard chow) and a high-fat diet (HFD) group. Feed respective diets for 8-12 weeks to induce a metabolic syndrome phenotype.
-
Treatment: Sub-divide the HFD group into a vehicle control group and one or more this compound treatment groups. Administer the compound daily via a suitable route (e.g., oral gavage, intraperitoneal injection) for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Perform at the end of the treatment period. Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform 3-4 days after the GTT. Fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Sample Collection: At the end of the study, euthanize mice and collect blood for analysis of plasma insulin, triglycerides, and cholesterol. Collect liver and adipose tissue for histological analysis (H&E staining, Oil Red O staining) and molecular studies (e.g., gene expression analysis of inflammatory and metabolic markers).
Experimental Workflow for Metabolic Syndrome Model
References
- 1. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 2. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity: A System Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 14-Benzoylmesaconine-8-palmitate in Cell Culture Experiments
Disclaimer: Specific experimental data for 14-Benzoylmesaconine-8-palmitate is not currently available in published literature. The following application notes and protocols are based on the known biological activities of its constituent moieties: benzoylmesaconine (B1261751) (a diterpenoid alkaloid) and palmitate (a saturated fatty acid). The proposed mechanisms and expected outcomes are therefore hypothetical and intended to serve as a guideline for initial experimental design.
Introduction
This compound is a synthetic compound that combines a C19-diterpenoid alkaloid, 14-Benzoylmesaconine, with a 16-carbon saturated fatty acid, palmitic acid. Diterpenoid alkaloids, derived from plants of the Aconitum genus, are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[1][2][3] Specifically, benzoylmesaconine has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB pathway and NLRP3 inflammasome activation.[3] Palmitate, a common dietary fatty acid, is a key metabolic substrate and signaling molecule that can induce apoptosis, inflammation, and endoplasmic reticulum (ER) stress in various cell types, including cancer cells.[4][5][6]
This novel conjugate, this compound, is hypothesized to possess enhanced anti-cancer properties by dually targeting inflammatory and metabolic signaling pathways crucial for tumor cell survival and proliferation. The palmitate moiety may facilitate cellular uptake and localization to membranes, while the benzoylmesaconine component exerts cytotoxic and anti-inflammatory effects. These application notes provide a framework for investigating the efficacy of this compound as a potential therapeutic agent in cancer cell culture models.
Data Presentation: Hypothetical Experimental Data
The following tables summarize expected quantitative data from key experiments designed to evaluate the biological activity of this compound on a human breast cancer cell line (e.g., MDA-MB-231).
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.1 ± 4.1 | 75.3 ± 5.5 |
| 5 | 82.5 ± 4.2 | 65.7 ± 3.9 | 48.9 ± 4.3 |
| 10 | 68.3 ± 3.5 | 45.2 ± 3.7 | 28.1 ± 3.9 |
| 25 | 45.1 ± 2.9 | 22.8 ± 3.1 | 12.5 ± 2.7 |
| 50 | 20.7 ± 2.5 | 9.1 ± 2.2 | 4.8 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)
| Treatment (24h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 94.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 1.5 ± 0.4 |
| This compound (10 µM) | 65.8 ± 3.5 | 18.9 ± 2.7 | 12.1 ± 1.9 | 3.2 ± 0.9 |
| This compound (25 µM) | 40.1 ± 4.2 | 35.6 ± 3.8 | 20.5 ± 3.1 | 3.8 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 3: Western Blot Densitometry Analysis (Fold Change Relative to Control)
| Protein Target | Vehicle Control | This compound (10 µM, 24h) |
| p-NF-κB (p65) | 1.0 | 0.45 ± 0.08 |
| Total NF-κB (p65) | 1.0 | 0.98 ± 0.05 |
| Cleaved Caspase-3 | 1.0 | 3.8 ± 0.4 |
| Bcl-2 | 1.0 | 0.35 ± 0.06 |
| Bax | 1.0 | 2.5 ± 0.3 |
| β-actin | 1.0 | 1.0 |
Data are normalized to β-actin and presented as mean fold change ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
Human breast cancer cells (e.g., MDA-MB-231)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and inflammation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition: Capture the signal using a digital imaging system.
-
Densitometry Analysis: Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for cell culture analysis.
References
- 1. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoid alkaloids from the Chinese traditional herbal "Fuzi" and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Potentiates Palmitate-induced Pro-inflammatory Activation of Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application of 14-Benzoylmesaconine-8-palmitate in Pain Research: A Lipo-Alkaloid Perspective
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid compound isolated from plants of the Aconitum genus, notably Aconitum toxicum. While direct research on the specific analgesic properties of this compound is not currently available in peer-reviewed literature, its chemical nature as a lipo-alkaloid and its origin from a plant genus with a long history in traditional medicine for pain relief suggest its potential as a subject for pain research. Lipo-alkaloids, which are derivatives of diterpenoid alkaloids like aconitine (B1665448), are known to be formed during the traditional processing of aconite roots, a method employed to reduce toxicity while retaining therapeutic effects. Research into related lipo-alkaloids indicates that the addition of a fatty acid moiety can influence the pharmacological profile, including anti-inflammatory and analgesic activities.
This document provides an overview of the current understanding of lipo-alkaloids in the context of pain and inflammation, with a focus on the potential mechanisms of action. It also includes detailed protocols for preclinical pain models that could be adapted for the investigation of this compound, based on studies of its parent compound, Benzoylmesaconine.
Application Notes
Introduction to this compound
This compound (CAS No. 158584-86-2) is a derivative of Benzoylmesaconine, a C19 diterpenoid alkaloid.[1] The addition of a palmitate group at the C-8 position classifies it as a lipo-alkaloid. The traditional processing of Aconitum roots, used in Eastern medicine for their pain-relieving properties, is known to increase the concentration of such lipo-alkaloids. This suggests a potential role for these compounds in the therapeutic effects of processed aconite preparations.
Hypothesized Mechanism of Action: COX Inhibition
While the precise mechanism of action for this compound in pain is yet to be elucidated, studies on other semi-synthetic lipo-alkaloids derived from aconitine provide valuable insights. A study investigating a series of aconitine-derived lipo-alkaloids found that compounds esterified with unsaturated fatty acids demonstrated significant inhibitory effects on cyclooxygenase-2 (COX-2).[2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) which are major mediators of pain and inflammation. The inhibition of leukotriene B4 (LTB4) formation was also observed, particularly with long-chain fatty acid derivatives.[2]
Based on these findings, it is plausible that this compound may exert analgesic and anti-inflammatory effects through the inhibition of the COX-2 enzyme. The palmitate moiety may enhance the compound's lipophilicity, potentially influencing its absorption, distribution, and interaction with cellular targets.
Analgesic Activity of the Parent Compound: Benzoylmesaconine
Studies on Benzoylmesaconine (BM), the parent compound of this compound, have demonstrated its analgesic properties. A 1993 study showed that oral administration of Benzoylmesaconine significantly inhibited acetic acid-induced writhing in mice and increased the pain threshold in a rat model of hyperalgesia.
Table 1: Analgesic Effects of Benzoylmesaconine (BM) in Preclinical Models
| Animal Model | Species | Pain Induction Method | Compound | Dose (p.o.) | Effect |
| Writhing Test | Mice | Acetic Acid (intraperitoneal) | BM | 10 mg/kg | Significant depression of writhing |
| Paw Pressure Test | Rats | Repeated Cold Stress | BM | 30 mg/kg | Significant increase in pain threshold |
Data extracted from a 1993 study on the analgesic effect of benzoylmesaconine.
Experimental Protocols
As there are no specific published studies on the analgesic effects of this compound, the following protocols are provided as examples of standard preclinical pain models that could be employed for its evaluation. The methodologies are based on those used for the parent compound, Benzoylmesaconine, and other aconitine alkaloids.
Hypothetical Experimental Workflow
Protocol 1: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for visceral pain.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
0.6% Acetic acid solution
-
Oral gavage needles
-
Observation chambers
Procedure:
-
Fast mice for 12 hours before the experiment with free access to water.
-
Divide mice into groups (e.g., vehicle control, positive control [e.g., aspirin], and different doses of this compound).
-
Administer the test compound or vehicle orally (p.o.).
-
After a set pre-treatment time (e.g., 60 minutes), administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately place each mouse in an individual observation chamber.
-
Record the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Protocol 2: Hot Plate Test in Mice
This model assesses central analgesic activity.
Materials:
-
Male C57BL/6 mice (22-28 g)
-
This compound
-
Vehicle
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Oral gavage needles
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer the test compound or vehicle orally.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and record the latency to the nociceptive response.
-
Calculate the maximum possible effect (MPE) for each group at each time point.
Conclusion
While this compound remains an understudied compound in the field of pain research, its classification as a lipo-alkaloid and the known analgesic properties of its parent compound and related molecules provide a strong rationale for its investigation. The potential for a mechanism of action involving COX-2 inhibition is a promising avenue for future research. The experimental protocols outlined here offer a starting point for elucidating the analgesic and anti-inflammatory potential of this novel natural product derivative. Further studies are warranted to determine its efficacy, safety profile, and precise molecular targets.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 14-Benzoylmesaconine-8-palmitate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 14-Benzoylmesaconine-8-palmitate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a lipo-alkaloid, a type of C19-norditerpenoid alkaloid characterized by an aconitane (B1242193) skeleton with a fatty acid residue. These compounds are found in plants of the Aconitum species. The purification is challenging due to their presence in complex mixtures with other structurally similar alkaloids and lipophilic compounds. Furthermore, the ester linkages at the C-8 and C-14 positions are susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of degradation products and loss of the target compound.
Q2: What are the main degradation products to be aware of during purification?
A2: The primary degradation pathway for this compound is the hydrolysis of its ester groups. This can result in the formation of 14-Benzoylmesaconine (hydrolysis of the C-8 palmitate ester) and potentially Mesaconine (hydrolysis of both the C-8 palmitate and C-14 benzoate (B1203000) esters). These hydrolysis reactions can be catalyzed by exposure to acidic or basic conditions, as well as elevated temperatures.
Q3: What are the general solubility characteristics of this compound?
A3: As a lipo-alkaloid, this compound is expected to be poorly soluble in water but readily soluble in organic solvents. Based on the properties of similar alkaloids like aconitine, it is likely soluble in solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), acetone, and ethanol (B145695). Its solubility in non-polar solvents like hexane (B92381) may be moderate due to the long palmitate chain.
Troubleshooting Guides
Problem 1: Low Yield of Target Compound in the Initial Extract
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the extraction solvent. A mixture of polar and non-polar solvents may be necessary to efficiently extract the lipophilic alkaloid. Consider using ethanol, methanol, or a chloroform/methanol mixture. Increase the extraction time and/or the number of extraction cycles. |
| Degradation during Extraction | Avoid using strongly acidic or basic conditions during extraction. If an acid is used to facilitate alkaloid extraction, use a weak acid and maintain a low temperature. Consider using neutral solvents and minimizing extraction time. |
| Improper Plant Material Handling | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction. Store the plant material in a cool, dark, and dry place to prevent degradation of the target compound before extraction. |
Problem 2: Co-elution of Impurities during Chromatography
| Possible Cause | Suggested Solution |
| Similar Polarity of Impurities | Use a multi-step chromatographic approach. Start with a less selective method like macroporous resin chromatography for initial cleanup, followed by silica (B1680970) gel or reversed-phase (C18) column chromatography for finer separation. |
| Presence of Other Lipo-alkaloids | Employ high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) for high-resolution separation. For HPLC, carefully optimize the mobile phase composition and gradient. For CCC, screen different solvent systems to find one with optimal partition coefficients for the target compound and impurities. |
| Fatty Acids and other Lipids | Perform a liquid-liquid extraction step before chromatography. Partition the crude extract between an acidic aqueous phase and a non-polar organic solvent (e.g., hexane) to remove highly non-polar lipids. The alkaloids will remain in the acidic aqueous phase as salts. |
Problem 3: Degradation of the Target Compound during Purification
| Possible Cause | Suggested Solution |
| Hydrolysis on Silica Gel | The slightly acidic nature of silica gel can cause hydrolysis. Neutralize the silica gel before use by washing it with a solvent containing a small amount of a weak base (e.g., triethylamine). Alternatively, use a different stationary phase like neutral alumina (B75360) or a polymeric resin. |
| pH Instability during Liquid-Liquid Extraction | When performing acid-base extractions, work quickly and at low temperatures. Use dilute acids and bases and neutralize the solution promptly after extraction. |
| Solvent-Induced Degradation | Avoid prolonged exposure to protic solvents, especially at elevated temperatures. When concentrating solutions, use a rotary evaporator at a low temperature and avoid evaporating to complete dryness. |
Experimental Protocols
1. Extraction
-
Objective: To extract total alkaloids from the plant material.
-
Procedure:
-
Air-dry and powder the roots of the Aconitum species.
-
Macerate the powdered material (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure at a temperature below 45°C to obtain a crude extract.
-
2. Acid-Base Liquid-Liquid Extraction
-
Objective: To separate alkaloids from neutral and acidic compounds.
-
Procedure:
-
Suspend the crude extract in 2% aqueous HCl (1 L).
-
Extract the acidic solution with ethyl acetate (3 x 1 L) to remove neutral and acidic compounds (the ethyl acetate layer is discarded).
-
Adjust the pH of the aqueous layer to 9-10 with 10% ammonia (B1221849) solution.
-
Extract the alkaline solution with chloroform (3 x 1 L).
-
Combine the chloroform extracts, wash with distilled water until neutral, and dry over anhydrous Na2SO4.
-
Concentrate the chloroform extract under reduced pressure to yield the total alkaloid fraction.
-
3. Chromatographic Purification
-
Objective: To isolate this compound from the total alkaloid fraction.
-
Step 3.1: Macroporous Resin Column Chromatography
-
Dissolve the total alkaloid fraction in ethanol and adsorb it onto a macroporous resin column (e.g., D101).
-
Wash the column with water to remove polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by TLC or HPLC-MS to identify fractions containing the target compound.
-
-
Step 3.2: Silica Gel Column Chromatography
-
Combine and concentrate the fractions containing the target compound.
-
Subject the enriched fraction to silica gel column chromatography.
-
Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.
-
Monitor the fractions by TLC or HPLC-MS.
-
-
Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
For final purification, use a reversed-phase (C18) preparative HPLC column.
-
A typical mobile phase would be a gradient of acetonitrile (B52724) in water, possibly with a modifier like 0.1% formic acid or triethylamine (B128534) to improve peak shape.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for Lipo-alkaloid Purification (Illustrative Data)
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Resolution | Loading Capacity | Purity Achieved (Illustrative) |
| Macroporous Resin | Polystyrene | Water/Ethanol gradient | Low | High | 30-50% |
| Silica Gel Column | Silica Gel | Hexane/Ethyl Acetate or Chloroform/Methanol gradient | Medium | Medium | 70-90% |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water gradient | High | Low | >95% |
| Counter-Current Chromatography | Liquid-liquid | Biphasic solvent system (e.g., Hexane/Ethyl Acetate/Methanol/Water) | High | High | >98% |
Note: The purity values are illustrative and will depend on the specific sample and optimized conditions.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for addressing low yields during the purification process.
14-Benzoylmesaconine-8-palmitate experimental artifacts and how to avoid them
This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of 14-Benzoylmesaconine-8-palmitate. Given the limited direct literature on this specific derivative, the guidance is based on established knowledge of closely related C19-norditerpenoid alkaloids, such as aconitine (B1665448). These molecules are known to be susceptible to specific types of degradation, which can create experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The primary stability concerns are hydrolysis and thermal degradation. The ester linkages at the C-8 (palmitate) and C-14 (benzoyl) positions are susceptible to hydrolysis under non-neutral pH conditions. Furthermore, aconitine-type alkaloids are known to be heat-sensitive, undergoing structural transformations at elevated temperatures.[1][2]
Q2: I am seeing unexpected peaks in my chromatogram (HPLC/LC-MS). What could be the cause?
A2: Unexpected peaks are often experimental artifacts resulting from the degradation of the parent compound. The most likely culprits are:
-
Hydrolysis Products: Cleavage of the palmitate or benzoyl esters will result in new, more polar compounds.
-
Thermal Degradants: If the sample was exposed to heat during preparation or analysis, thermal rearrangement products like pyro-derivatives may form.[3]
-
Isomers/Epimers: Processing at high temperatures can lead to the formation of epimers, such as 16-epi-pyroaconitine from aconitine.[1]
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: Based on related compounds like aconitine, this compound is expected to be sparingly soluble in water but highly soluble in organic solvents such as chloroform, diethyl ether, and high-concentration alcohol-water mixtures.[3] For analytical purposes, dissolving in methanol (B129727) or acetonitrile (B52724) is common. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
Q4: How should I prepare samples for analysis to minimize the risk of artifacts?
A4: All sample preparation steps should be conducted at low temperatures. If extraction from a biological matrix is required, consider methods that use mild conditions, such as percolation with alcoholic tartaric acid at a low temperature, which has been shown to reduce the formation of degradation products for related alkaloids.[4] Avoid prolonged exposure to strong acids or bases.
Troubleshooting Guides
Issue 1: Inconsistent Quantification and Loss of Compound
You observe a decrease in the concentration of your compound over a short period, even in storage, or see poor repeatability between injections.
-
Root Cause Analysis: This is likely due to degradation in the sample vial or stock solution. The stability of aconitine alkaloids can be poor, even at 4°C, over extended periods.[1] Hydrolysis of the ester groups is a common non-enzymatic degradation pathway.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantification.
Issue 2: Appearance of New Peaks During Thermal Processing
You are performing an experiment that requires heating and observe the disappearance of the parent peak and the appearance of new, less polar peaks.
-
Root Cause Analysis: Aconitine alkaloids undergo pyrolysis when heated, leading to the formation of pyro- and iso-pyro derivatives.[3] For example, heating aconitine at temperatures from 120°C to 200°C rapidly converts it into other products.[1][5]
-
Data on Thermal Degradation of Aconitine: The following table, adapted from data on aconitine processing, illustrates the significant impact of temperature on stability.
| Processing Temperature | Processing Time | Aconitine Content Remaining |
| 140°C | 30 min | ~12.1% |
| 160°C | 3 min | ~5.2% |
| 160°C | 5 min | 0% |
| Data extrapolated from a study on aconitine processing where initial content was 160.00 μg/mL.[1] |
-
Suggested Mitigation:
-
Lower Temperature: Determine if the experimental objectives can be achieved at a lower temperature.
-
Time Limitation: Minimize the duration of any required heating steps.
-
Inert Atmosphere: If possible, perform heating steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be a secondary degradation pathway.
-
Detailed Experimental Protocols
Protocol 1: Recommended Sample Preparation and Storage
This protocol is designed to minimize hydrolysis and thermal degradation during sample handling.
-
Solubilization:
-
Accurately weigh the this compound in a clean glass vial.
-
Add HPLC-grade acetonitrile or methanol to achieve the desired stock concentration.
-
Vortex briefly at room temperature until fully dissolved. Avoid using a sonicator bath, which can generate localized heat.
-
-
Stock Solution Storage:
-
Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage (less than one week).
-
-
Working Solution Preparation:
-
Thaw a stock solution aliquot at room temperature.
-
Dilute to the final working concentration using the mobile phase or a compatible solvent.
-
Prepare working solutions fresh daily and keep them in an autosampler cooled to 4-10°C. Do not let samples sit at room temperature for extended periods.
-
Protocol 2: HPLC Analysis Method for Stability Assessment
This method can be used to monitor the stability of the compound and detect potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70% -> 95% B
-
25-30 min: 95% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (to prevent thermal degradation on-column).
-
Injection Volume: 10 µL.
-
Detector: UV at 235 nm.
Potential Degradation Pathways
The diagram below illustrates the likely degradation pathways for this compound based on the known reactivity of aconitine.
Caption: Potential degradation pathways for this compound.
References
- 1. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage for In-Vivo Studies with 14-Benzoylmesaconine-8-palmitate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 14-Benzoylmesaconine-8-palmitate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may arise during in vivo experiments.
Troubleshooting Guide
Question: My formulation of this compound is cloudy and appears to have precipitated. What should I do?
Answer: This is a common issue with lipophilic compounds. Here are several steps to troubleshoot this problem:
-
Solubility Check: Re-assess the solubility of this compound in your chosen vehicle. The concentration may be too high.
-
Vehicle Optimization: Consider using a co-solvent system. For highly lipophilic compounds, a mixture of oils (e.g., sesame or corn oil), polyethylene (B3416737) glycol (PEG), and a small percentage of a surfactant like Tween 80 can improve solubility.[1][2]
-
Gentle Warming and Sonication: Gently warming the vehicle while mixing or using a sonicator can aid in dissolving the compound. However, it is crucial to first determine the thermal stability of this compound.[1]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation might enhance its solubility.[1]
Question: I am observing unexpected toxicity or adverse effects in my animal models at what I calculated to be "safe" doses. What are the potential causes?
Answer: Several factors could be contributing to unexpected toxicity:
-
Vehicle Toxicity: The vehicle itself might be causing adverse effects, especially at higher volumes. It is essential to run a vehicle-only control group to evaluate its impact.[1]
-
Dosing Accuracy: Verify your dose calculations and administration techniques. Minor inaccuracies in measuring small volumes can lead to significant variations in the administered dose.[1]
-
Animal Handling and Stress: Excessive stress during handling and administration can influence physiological responses and drug metabolism. Ensure consistent and proper animal handling procedures.[1]
-
Biological Variables: Factors such as the age, sex, and strain of the animal model can affect the drug's response. Ensure these variables are consistent across all study groups.[1]
Question: There is high variability in my experimental results between individual animals. How can I improve reproducibility?
Answer: High variability can obscure the true effect of the compound. Here’s how to address this:
-
Formulation Stability: Ensure your formulation is stable throughout the experiment. Lipophilic compounds can precipitate out of solution over time. If stability is a concern, prepare fresh formulations for each experiment.[1]
-
Consistent Dosing Technique: Ensure all personnel are thoroughly trained on the administration technique (e.g., oral gavage, intraperitoneal injection). Use calibrated equipment to ensure accurate and consistent dosing volumes.[2]
-
Homogenous Formulation: If using a suspension, ensure it is homogenous by vortexing or sonicating before each administration to guarantee each animal receives the correct dose.[2]
Frequently Asked Questions (FAQs)
1. How do I determine the starting dose for my first in vivo experiment with this compound?
Determining the starting dose is a critical step. A common approach is to conduct a Maximum Tolerated Dose (MTD) study. This involves administering escalating doses of the compound to different groups of animals and observing for signs of toxicity over a set period. The MTD is the highest dose that does not cause unacceptable toxicity. The results of the MTD study will inform a safe starting dose for your efficacy studies.[2]
2. What are the key pharmacokinetic parameters I should be looking at for a lipophilic compound like this compound?
For a lipophilic compound, it is important to assess the following pharmacokinetic parameters:
-
Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
T½ (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Understanding these parameters will provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
3. How do I scale the dose of this compound from a mouse model to a rat model?
Dose scaling between different animal species should be done based on body surface area (BSA), not just body weight. The following formula can be used to convert the dose:
Dose (species 2) = Dose (species 1) x (Km species 1 / Km species 2)
Where Km is a conversion factor for each species.
Hypothetical Dose Scaling Example
| Species | Body Weight (kg) | Km | Dose (mg/kg) |
| Mouse | 0.02 | 3 | 10 |
| Rat | 0.2 | 6 | 5 |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Use a sufficient number of healthy, young adult animals (e.g., mice or rats) of the same sex and strain.
-
Group Allocation: Assign 3-5 animals per dose group. Include a vehicle control group.[1]
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a range of 5-6 doses (e.g., 10, 30, 100, 300, 1000 mg/kg).[1]
-
Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle.
-
Administration: Administer a single dose of the compound or vehicle to each animal via the intended route of administration.[1]
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and record body weight daily for at least 7 days.[2]
-
Data Analysis: Determine the highest dose that does not result in significant toxicity or more than 10% body weight loss.
Pharmacokinetic (PK) Study
-
Animal and Dose Selection: Based on the MTD study, select a non-toxic dose. Use a sufficient number of animals to allow for serial blood sampling.[1]
-
Administration: Administer a single dose of this compound.[1]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, T½, AUC).
Visualizations
Caption: A typical experimental workflow for optimizing in-vivo dosing.
Caption: A hypothetical signaling pathway modulated by a novel compound.
References
Technical Support Center: Analysis of 14-Benzoylmesaconine-8-palmitate and Its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14-Benzoylmesaconine-8-palmitate.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the known degradation of other aconitine-type alkaloids, the primary degradation pathway for this compound is expected to be hydrolysis. This involves the cleavage of the ester bonds at the C-8 and C-14 positions. This hydrolysis can occur under acidic, alkaline, or enzymatic conditions. The palmitate group at C-8 is likely to be hydrolyzed first, followed by the benzoyl group at C-14, although simultaneous or reverse-order hydrolysis may also occur.
Q2: What are the likely degradation products of this compound?
A2: The hydrolysis of this compound is expected to yield a series of less substituted mesaconine (B8520833) derivatives. The primary degradation products would likely be 14-Benzoylmesaconine and Mesaconine-8-palmitate, resulting from the loss of the palmitate and benzoyl groups, respectively. Further hydrolysis would lead to the formation of Mesaconine, along with palmitic acid and benzoic acid as byproducts.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most powerful and commonly used technique for the analysis of aconitine-type alkaloids and their degradation products.[1][2] LC-MS is particularly valuable for the structural elucidation and identification of unknown degradation products.[2][3] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the analysis of the hydrolyzed fatty acid and benzoic acid moieties after derivatization.
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[4][5] A typical forced degradation study involves subjecting the compound to various stress conditions, including:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature.
-
Photodegradation: Exposing the compound (in solution or as a solid) to UV and visible light.
Samples should be collected at various time points and analyzed by a suitable analytical method, such as HPLC, to track the formation of degradation products.[6]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor peak shape (tailing or fronting) in HPLC analysis | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the column stationary phase. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Use a different column with a different stationary phase (e.g., end-capped C18). - Flush the column with a strong solvent or replace it if necessary. |
| Ghost peaks appearing in the chromatogram | - Carryover from previous injections. - Contaminated mobile phase or injection solvent. - Sample degradation in the autosampler. | - Implement a needle wash step in the injection sequence. - Use fresh, high-purity solvents for the mobile phase and sample preparation. - Keep the autosampler tray cool to minimize degradation. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Low recovery of the parent compound | - Incomplete extraction from the sample matrix. - Adsorption to container surfaces. - Significant degradation during sample preparation. | - Optimize the extraction solvent and procedure. - Use silanized glassware or polypropylene (B1209903) tubes. - Perform sample preparation at a lower temperature and minimize the time between preparation and analysis. |
| Difficulty in identifying unknown degradation products | - Insufficient resolution in the chromatogram. - Lack of structural information from the detector. | - Optimize the HPLC gradient to improve the separation of peaks. - Use a high-resolution mass spectrometer (HRMS) to obtain accurate mass data for elemental composition determination. - Perform MS/MS fragmentation studies to gain structural insights. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, as would be determined by a stability-indicating HPLC method.
| Stress Condition | Time | This compound (%) | 14-Benzoylmesaconine (%) | Mesaconine-8-palmitate (%) | Mesaconine (%) |
| 0.1 M HCl (60°C) | 2h | 85.2 | 8.1 | 4.5 | 2.2 |
| 8h | 55.7 | 25.3 | 12.1 | 6.9 | |
| 0.1 M NaOH (RT) | 30 min | 70.1 | 15.8 | 9.7 | 4.4 |
| 2h | 30.5 | 40.2 | 18.3 | 11.0 | |
| 3% H₂O₂ (RT) | 24h | 92.3 | 3.1 | 2.5 | 1.1 |
| Heat (80°C, solid) | 7 days | 98.5 | 0.8 | 0.5 | 0.2 |
| Photostability (ICH Q1B) | 24h | 95.1 | 2.0 | 1.8 | 1.1 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Keep the vial at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
Protocol 2: HPLC-UV Method for a Stability-Indicating Assay
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for forced degradation study and analysis.
References
- 1. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 14-Benzoylmesaconine-8-palmitate
This technical support center provides guidance on the storage, handling, and troubleshooting for experiments involving 14-Benzoylmesaconine-8-palmitate. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term stability, storage at -20°C is recommended, similar to its parent compound, Benzoylmesaconine, which is stable for at least 4 years at this temperature.
Q2: What are the primary safety precautions when handling this compound?
A2: Handle this compound in a well-ventilated space.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]
Q3: What solvents can be used to dissolve this compound?
Q4: Is this compound sensitive to light or pH?
A4: While specific data is unavailable for this compound, related palmitate esters have shown sensitivity to light and extreme pH levels, which can lead to degradation.[3][4] It is advisable to protect solutions containing the compound from direct light and to maintain a neutral pH to ensure stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | - Increase the final concentration of the organic solvent if the experimental system allows. - Use a surfactant or emulsifying agent to improve solubility. - Perform a solubility test with various buffer components to identify any incompatibilities. |
| Inconsistent experimental results | The compound may be degrading during the experiment. This could be due to exposure to light, non-optimal pH, or reactive oxygen species. | - Protect the experimental setup from light. - Ensure the pH of all solutions is within a stable range (e.g., pH 5.6-7.0).[3] - Consider adding an antioxidant, such as butylated hydroxy toluene (B28343) (BHT), to prevent oxidative degradation.[3] |
| Difficulty in achieving desired concentration | The compound may not be fully dissolving in the chosen solvent at the desired concentration. | - Gently warm the solution to aid dissolution. - Use sonication to help break up any aggregates. - Try a different solvent or a combination of solvents. |
Quantitative Data Summary
Solubility of Parent Compound (Benzoylmesaconine)
| Solvent | Concentration |
| DMF | 30 mg/ml[2] |
| DMSO | 30 mg/ml[2] |
| Ethanol | 30 mg/ml[2] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/ml[2] |
Storage Conditions
| Compound | Condition | Duration |
| This compound | Dry, cool, well-ventilated[1] | Not specified |
| Benzoylmesaconine | -20°C[2] | ≥ 4 years[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Dilution for Cell-Based Assays
-
Thawing: Thaw the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Mixing: Ensure thorough mixing at each dilution step.
-
Application: Add the diluted compound to the cells. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity.
Visualizations
References
14-Benzoylmesaconine-8-palmitate quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Benzoylmesaconine-8-palmitate. The information provided is intended to assist with quality control and purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
A1: this compound is a diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. These compounds are often found in plants of the Aconitum genus. Due to the potential for therapeutic effects alongside toxicity, stringent quality control is essential to ensure the identity, purity, and stability of this compound for reliable and safe use in research and drug development.
Q2: What are the primary analytical techniques for the quality control of this compound?
A2: The primary analytical techniques for the quality control of this compound include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and impurity profiling, and quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment without the need for a specific reference standard.
Q3: What are the known stability issues for diester-diterpenoid alkaloids like this compound?
A3: Diester-diterpenoid alkaloids are susceptible to hydrolysis, particularly at the ester linkages. This degradation can be accelerated by exposure to non-neutral pH (both acidic and alkaline conditions) and elevated temperatures. The hydrolysis products, typically monoester derivatives, will have different biological activities and toxicological profiles. Therefore, proper storage in a cool, dry, and neutral environment is critical.
Troubleshooting Guides
HPLC Analysis
Q4: I am observing significant peak tailing in the HPLC analysis of my this compound sample. What could be the cause and how can I fix it?
A4: Peak tailing is a common issue when analyzing basic compounds like alkaloids. The primary cause is often secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, a low pH (e.g., 2.5-3.5) can protonate the analyte and suppress silanol interactions. Alternatively, a high pH (e.g., >8) can be used with a pH-stable column to deprotonate the analyte.
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that has fewer exposed silanol groups.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.
Q5: My retention times are shifting between injections. What should I check?
A5: Retention time variability can be caused by several factors related to the HPLC system and mobile phase.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, check the pump's proportioning valves.
-
Pump Performance: Check for leaks in the pump and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles in the pump heads.
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.
LC-MS Analysis
Q6: I am having trouble with the sensitivity and ionization of this compound in my LC-MS analysis. What can I do to improve it?
A6: Optimizing ionization is key for achieving good sensitivity in LC-MS.
Troubleshooting Steps:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for alkaloids as they readily accept a proton.
-
Mobile Phase Modifiers: The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase can enhance protonation and improve signal intensity in positive ESI.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the signal for your specific compound.
-
Sample Preparation: Ensure your sample is free from non-volatile buffers or salts (e.g., phosphate (B84403) buffers) that can cause ion suppression.
Experimental Protocols
General HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound. Method validation and optimization are required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 70% A, 30% B; linear gradient to 30% A, 70% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Sample Preparation | Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL. |
Quantitative NMR (qNMR) for Purity Determination
qNMR can be used to determine the purity of this compound without a specific certified reference standard. An internal standard with a known purity is used for quantification.
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) |
| Internal Standard | A certified internal standard with non-overlapping peaks, e.g., Maleic acid or Dimethyl sulfone. |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add the deuterated solvent. |
| Acquisition Parameters | Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. |
| Data Processing | Carefully phase and baseline correct the spectrum. Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard. |
| Purity Calculation | The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard. |
Visualizations
Caption: A general experimental workflow for the quality control of this compound.
Caption: A troubleshooting decision tree for addressing peak tailing in HPLC analysis.
Technical Support Center: 14-Benzoylmesaconine-8-palmitate Research
Frequently Asked Questions (FAQs)
Q1: What is 14-Benzoylmesaconine-8-palmitate and why is it challenging to work with?
This compound is a lipophilic derivative of Benzoylmesaconine (B1261751), a diterpenoid alkaloid found in plants of the Aconitum genus. The addition of an 8-palmitate ester chain to the complex polycyclic structure of benzoylmesaconine drastically increases its lipophilicity. This presents a unique set of challenges, primarily related to its extremely low aqueous solubility, which can affect everything from synthesis and purification to formulation and interpretation of biological data.[1][2][3]
Q2: My synthesis of this compound is resulting in a low yield. What are the likely causes?
Low yields in the esterification of complex molecules like Benzoylmesaconine are common. Key factors include steric hindrance at the C-8 hydroxyl group, incomplete reaction, and potential side reactions such as the hydrolysis of the existing C-14 benzoyl ester under harsh conditions. Purification can also be challenging, leading to product loss.
Q3: The NMR spectrum of my synthesized compound is complex and shows overlapping signals. How can I confirm the structure?
The combination of a rigid polycyclic core and a flexible C16 palmitate chain can lead to significant signal overlap in ¹H NMR spectra.[4][5] To resolve this, employing advanced 2D NMR techniques such as COSY, HSQC, and HMBC is critical. These will help establish connectivity and definitively assign protons and carbons, confirming the position of the palmitate ester. Comparing the spectrum to that of the parent compound, Benzoylmesaconine, will help identify chemical shifts specific to the acylation at the C-8 position.[6]
Q4: I am observing inconsistent results in my cell-based assays. Could this be due to the compound's properties?
Yes, this is a very common pitfall for highly lipophilic compounds.[1][3] Poor aqueous solubility can cause the compound to precipitate out of the cell culture medium, leading to an actual concentration that is much lower and more variable than the intended concentration.[1][2] This results in underestimated potency (falsely high IC50 values), poor reproducibility, and potentially misleading structure-activity relationship (SAR) data.[1]
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield or incomplete conversion during the esterification of Benzoylmesaconine with palmitic acid (or its activated form).
| Potential Cause | Suggested Solution(s) | Relevant Case Study/Principle |
| Steric Hindrance | Use a more reactive palmitoyl (B13399708) donor (e.g., palmitoyl chloride, palmitic anhydride). Employ a suitable coupling agent (e.g., DCC/DMAP) to activate the carboxylic acid. | Synthesis of fatty acid esters often requires activation of the acyl donor to overcome steric challenges.[7] |
| Side Reactions | Perform the reaction under anhydrous and neutral or slightly basic conditions to prevent hydrolysis of the C-14 benzoyl ester. Use milder reaction temperatures and shorter reaction times. | Ester stability is highly pH-dependent; acidic or strongly basic conditions can cleave existing ester bonds.[8] |
| Purification Difficulties | Use a multi-step purification strategy. Start with normal-phase flash chromatography to remove polar impurities, followed by reverse-phase HPLC for final purification to separate the lipophilic product from unreacted palmitic acid and other lipidic byproducts. | Purification of Aconitum alkaloids often requires multiple chromatographic steps. Centrifugal Partition Chromatography (CPC) has also been shown to be effective.[9] |
Solubility and Compound Handling
Problem: The compound precipitates when diluted from a DMSO stock into aqueous assay buffer.
| Potential Cause | Suggested Solution(s) | Relevant Case Study/Principle |
| Low Aqueous Solubility | Decrease the final assay concentration. Increase the percentage of DMSO in the final solution (note: this may affect cell viability, typically keep below 0.5%). Pre-dilute the DMSO stock in a serum-containing medium, as serum proteins can help maintain solubility. | Low solubility is a primary challenge for lipophilic compounds, affecting HTS hit rates and causing erratic results.[1][3] |
| Compound Aggregation | Use non-ionic surfactants (e.g., Tween 80, Pluronic F-68) at low concentrations in the assay buffer. Formulate the compound in a lipid-based delivery system such as liposomes or nanoemulsions for cell-based assays. | Lipid-based formulations are a key strategy to improve the bioavailability and handling of poorly water-soluble drugs.[10][11][12] |
| Adsorption to Plastics | Use low-adsorption plasticware for storing and handling the compound. Include a pre-incubation step in the assay protocol to allow for equilibration of the compound with the plate surface. | Lipophilic compounds are known to adsorb to standard laboratory plastics, reducing the effective concentration. |
Experimental Protocols
Protocol: Kinetic Solubility Assessment for this compound
This protocol aims to determine the concentration at which the compound begins to precipitate from an aqueous solution, providing a practical upper limit for assay concentrations.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the DMSO stock solution.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or the assay temperature) on a plate shaker for 1-2 hours.
-
Turbidity Measurement: Read the absorbance of the plate at a wavelength of 620 nm or 650 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly above the background indicates the onset of precipitation and defines the kinetic solubility limit.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Decision tree for addressing inconsistent results in biological assays due to solubility issues.
Caption: Potential impact of lipidation on the biological properties of Benzoylmesaconine.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of 14-Benzoylmesaconine-8-palmitate: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the potential biological activity of the novel compound 14-Benzoylmesaconine-8-palmitate. Given the limited direct literature on this specific molecule, we will focus on hypothesized anti-inflammatory and analgesic properties, drawing comparisons with established alternatives and outlining detailed experimental protocols.
Introduction to this compound and a Validation Strategy
This compound is a complex natural product derivative. The presence of the mesaconine (B8520833) core, related to aconitine (B1665448) alkaloids, suggests potential neurological or analgesic effects, while the 8-palmitate ester moiety is structurally similar to other fatty acid esters known to possess anti-inflammatory properties.[1][2] This guide outlines a validation workflow to systematically investigate these hypothesized activities, comparing its performance against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a naturally occurring fatty acid ester with reported anti-inflammatory action, Methyl Palmitate.[1][3]
Comparative Analysis of Biological Activity
To objectively assess the efficacy of this compound, its performance in key in vitro and in vivo assays should be compared against established compounds. The following tables summarize the type of quantitative data that should be collected.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | COX-2 Inhibition (IC₅₀, µM) | 5-LOX Inhibition (IC₅₀, µM) | Inhibition of Protein Denaturation (%) at 100 µg/mL |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Indomethacin (Standard) | Known Value | Known Value | Known Value |
| Methyl Palmitate (Alternative) | Experimental Data | Experimental Data | Experimental Data |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound | Carrageenan-Induced Paw Edema Inhibition (%) | Acetic Acid-Induced Writhing Inhibition (%) | Hot Plate Test (Increase in Latency, sec) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Indomethacin (Standard) | Known Value | Known Value | Not Applicable |
| Methyl Palmitate (Alternative) | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing anti-inflammatory and analgesic activities.
In Vitro Anti-inflammatory Assays
-
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Activity:
-
Principle: These enzyme inhibition assays measure the ability of a compound to block the activity of COX and 5-LOX, key enzymes in the inflammatory cascade that produce prostaglandins (B1171923) and leukotrienes.[4]
-
Methodology: Commercially available colorimetric COX (ovine) and 5-LOX (potato) inhibitor screening assay kits can be utilized. The compound of interest is incubated with the respective enzyme and its substrate (arachidonic acid). The formation of the product is measured spectrophotometrically. The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is then calculated. Diclofenac or Indomethacin can be used as a positive control.[4]
-
-
Inhibition of Protein Denaturation Assay:
-
Principle: Inflammation can lead to the denaturation of proteins. This assay evaluates the ability of a compound to prevent heat-induced protein denaturation, using bovine serum albumin (BSA) or egg albumin as the protein source.[5]
-
Methodology: A reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin is incubated at 37°C for 20 minutes. Denaturation is induced by heating at 70°C for 5 minutes. After cooling, the turbidity of the solution is measured at 660 nm. The percentage inhibition of denaturation is calculated relative to a control solution without the test compound. Acetylsalicylic acid or Diclofenac sodium can serve as a reference standard.[4][5]
-
In Vivo Anti-inflammatory and Analgesic Models
-
Carrageenan-Induced Paw Edema in Rats:
-
Principle: This is a widely used model for acute inflammation.[6][7] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
-
Methodology: Wistar albino rats are divided into groups. The test compound, a vehicle control, and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally. After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw. Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
-
-
Acetic Acid-Induced Writhing Test in Mice:
-
Principle: This chemical-induced pain model assesses peripheral analgesic activity.[8] Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) by inducing the release of pain mediators. A reduction in the number of writhes indicates analgesia.
-
Methodology: Mice are divided into groups and administered the test compound, a vehicle control, or a standard analgesic (e.g., Aspirin or Indomethacin). After a suitable absorption time (e.g., 30 minutes), 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally. The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection. The percentage inhibition of writhing is calculated.
-
-
Hot Plate Test in Mice:
-
Principle: This thermal nociception model is used to evaluate central analgesic activity.[8] The test measures the reaction time of the animal to a heat stimulus. An increase in the latency to respond (e.g., licking paws or jumping) indicates a central analgesic effect.
-
Methodology: Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to exhibit a pain response is recorded as the reaction time or latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. The test compound or a standard central analgesic (e.g., Morphine) is administered, and the reaction time is measured at different time points (e.g., 30, 60, 90, and 120 minutes) post-administration. An increase in the reaction time compared to the pre-drug latency indicates analgesia.
-
Visualizing Pathways and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for validating biological activity.
Conclusion
This guide provides a systematic approach to validating the hypothesized anti-inflammatory and analgesic activities of this compound. By employing standardized in vitro and in vivo protocols and comparing the results with well-characterized alternatives like Indomethacin and Methyl Palmitate, researchers can generate robust and publishable data. The provided workflows and pathway diagrams serve as a visual aid to conceptualize the experimental process and potential mechanisms of action. This structured approach is essential for the initial stages of drug discovery and development, paving the way for further mechanistic studies and preclinical evaluation.
References
- 1. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 7. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 8. In-Vivo Models for Management of Pain [scirp.org]
A Comparative Analysis of 14-Benzoylmesaconine-8-palmitate and Aconitine for Researchers
This guide provides a detailed comparative analysis of 14-Benzoylmesaconine-8-palmitate and aconitine (B1665448), two diterpenoid alkaloids derived from plants of the Aconitum genus. While both compounds share a common origin, their pharmacological and toxicological profiles exhibit significant differences. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Physicochemical Properties and Structural Differences
Aconitine is a well-characterized C19-norditerpenoid alkaloid known for its high toxicity. This compound, a lipo-alkaloid, is a derivative of mesaconine, which is structurally related to aconitine. The key structural difference lies in the substituents at the C8 and C14 positions of the aconitane (B1242193) skeleton. Aconitine possesses an acetyl group at C8 and a benzoyl group at C14. In contrast, this compound has a palmitoyl (B13399708) group at C8 and a benzoyl group at C14. This variation in the ester groups significantly influences the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule.
Comparative Toxicity
Aconitine is notoriously toxic, with a lethal dose in humans estimated to be as low as 2 milligrams.[1] Its toxicity is primarily mediated through its potent activation of voltage-gated sodium channels. In contrast, lipo-alkaloids like this compound are generally considered to be less toxic than their diester-diterpenoid counterparts like aconitine. The hydrolysis of the ester groups at C8 and C14 is known to dramatically reduce the toxicity of aconitine alkaloids.
| Compound | Animal Model | Route of Administration | LD50 |
| Aconitine | Mouse | Oral | 1 mg/kg |
| Mouse | Intravenous | 0.100 mg/kg | |
| Mouse | Intraperitoneal | 0.270 mg/kg | |
| Mouse | Subcutaneous | 0.270 mg/kg | |
| 14-Benzoylmesaconine | Mouse | Oral | 810 mg/kg |
| Mouse | Intraperitoneal | 240 mg/kg | |
| Mouse | Subcutaneous | 230 mg/kg |
Table 1: Comparative Acute Toxicity (LD50) of Aconitine and 14-Benzoylmesaconine. Data for aconitine is from various toxicological studies.[1] Data for 14-Benzoylmesaconine is from a Safety Data Sheet provided by Cayman Chemical.
Mechanism of Action
Aconitine: Potent Sodium Channel Activator
Aconitine's primary mechanism of action involves its high-affinity binding to site 2 of the alpha subunit of voltage-gated sodium channels in excitable tissues such as the myocardium, neurons, and skeletal muscles.[1][2] This binding leads to a persistent activation of these channels, causing a constant influx of sodium ions and preventing membrane repolarization.[1] The sustained depolarization results in arrhythmias, paralysis, and other severe toxic effects.[1][2]
Caption: Mechanism of Aconitine Toxicity.
This compound: Potential Anti-inflammatory Agent
In contrast to the neurotoxic and cardiotoxic profile of aconitine, lipo-alkaloids, including derivatives of 14-benzoylaconine, have been investigated for their anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.
Caption: Putative Anti-inflammatory Mechanism.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is currently lacking. However, studies on the related monoester diterpenoid alkaloid, benzoylmesaconine (B1261751), indicate rapid absorption and elimination in rats. The presence of other compounds in herbal decoctions can significantly influence the pharmacokinetic profile of these alkaloids.
| Compound | Animal Model | Tmax (min) | Cmax (ng/mL) | T1/2 (min) |
| Aconitine | Rat (in Fuzi extract) | ~60 | ~5.56 | - |
| Benzoylmesaconine | Rat (pure compound) | 35.0 ± 11.2 | 16.2 ± 6.7 | 228.3 ± 117.0 |
| Benzoylmesaconine | Rat (in Wutou decoction) | 13.0 ± 4.5 | 10.0 ± 5.8 | 61.8 ± 35.1 |
Table 2: Comparative Pharmacokinetic Parameters. Data for aconitine is from a study on Fuzi extract in normal rats. Data for benzoylmesaconine is from a comparative study in rats.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxicity of compounds on cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Test compounds (this compound, Aconitine)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for COX-2 inhibitors.
Objective: To determine the ability of a test compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe)
-
Arachidonic Acid (substrate)
-
Test compound and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer and the COX Probe.
-
Add the test compound or the inhibitor control to the respective wells.
-
Add the COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of the reaction and the percentage of inhibition for the test compound.
Conclusion
The comparative analysis of this compound and aconitine reveals a classic example of how structural modifications within a class of natural products can lead to vastly different biological activities. Aconitine stands as a potent neurotoxin with a well-defined mechanism of action centered on voltage-gated sodium channels. In contrast, this compound, as a lipo-alkaloid, is suggested to have significantly lower toxicity and potential therapeutic applications as an anti-inflammatory agent.
Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound. Specifically, robust studies are needed to determine its LD50 and IC50 values against various inflammatory targets, as well as to conduct comprehensive pharmacokinetic and in vivo efficacy studies. Such data will be crucial for a complete understanding of its potential as a therapeutic lead.
References
Cross-Validation of 14-Benzoylmesaconine-8-palmitate: A Comparative Guide to its Analgesic and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for Benzoylmesaconine (BMA), the core active component of the queried compound 14-Benzoylmesaconine-8-palmitate. Due to a lack of specific experimental data for the palmitate ester, this document focuses on the well-documented analgesic and anti-inflammatory properties of BMA. The potential influence of the palmitate moiety, based on existing research on palmitic acid, is also discussed.
Executive Summary
Benzoylmesaconine, a monoester diterpenoid alkaloid derived from Aconitum species, has demonstrated significant analgesic and anti-inflammatory activities in preclinical studies. Its mechanism of action is primarily attributed to the suppression of key inflammatory signaling pathways, including NF-κB and MAPK. This guide presents a cross-validation of these findings through a compilation of quantitative data from various experimental models and provides detailed protocols for the key assays cited. Furthermore, BMA's performance is compared with other established analgesic and anti-inflammatory agents.
Data Presentation: Quantitative Comparison
Analgesic Activity of Benzoylmesaconine
The analgesic effects of Benzoylmesaconine have been evaluated using standard in vivo models of pain. The following table summarizes the key findings from a comparative study.
| Experimental Model | Compound | Dose | Route of Administration | Analgesic Effect | Citation |
| Acetic Acid-Induced Writhing Test (Mice) | Benzoylmesaconine (BMA) | 10 mg/kg | p.o. | Significantly depressed writhing; activity similar to TJ-3021. | [1] |
| TJ-3021 (Herbal Drug) | 300 mg/kg | p.o. | Standard for comparison. | [1] | |
| Paw Pressure Test (Rats with Repeated Cold Stress) | Benzoylmesaconine (BMA) | 30 mg/kg | p.o. | Significantly increased pain threshold ratio; potency equivalent to TJ-3021. | [1] |
| TJ-3021 (Herbal Drug) | 1000 mg/kg | p.o. | Standard for comparison. | [1] |
Anti-inflammatory Activity of Benzoylmesaconine
The anti-inflammatory properties of BMA have been characterized by its ability to inhibit the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Pro-inflammatory Mediator | BMA Concentration (µM) | Inhibition | Citation |
| Nitric Oxide (NO) | 40, 80, 160 | Dose-dependent reduction | [2][3] |
| Prostaglandin E2 (PGE2) | 40, 80, 160 | Dose-dependent reduction | [2][3] |
| Reactive Oxygen Species (ROS) | 40, 80, 160 | Dose-dependent reduction | [2][3] |
| Tumor Necrosis Factor-α (TNF-α) | 40, 80, 160 | Dose-dependent reduction of mRNA and protein levels | [2][3] |
| Interleukin-1β (IL-1β) | 40, 80, 160 | Dose-dependent reduction of mRNA and protein levels | [2][3] |
| Interleukin-6 (IL-6) | 40, 80, 160 | Dose-dependent reduction of mRNA and protein levels | [2][3] |
| Inducible Nitric Oxide Synthase (iNOS) | 40, 80, 160 | Dose-dependent reduction of mRNA and protein levels | [2][3] |
| Cyclooxygenase-2 (COX-2) | 40, 80, 160 | Dose-dependent reduction of mRNA and protein levels | [2][3] |
Comparison with Alternative Analgesic and Anti-inflammatory Agents
| Class of Agent | Examples | Mechanism of Action | Advantages | Disadvantages |
| Benzoylmesaconine (BMA) | - | Inhibition of NF-κB and MAPK signaling pathways. | Potent analgesic and anti-inflammatory effects demonstrated in preclinical models. | Limited clinical data; potential for toxicity if not processed correctly from raw Aconitum. |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Diclofenac, Aspirin | Inhibition of cyclooxygenase (COX) enzymes. | Widely available, effective for mild to moderate pain and inflammation.[4] | Gastrointestinal side effects, cardiovascular risks with long-term use. |
| Opioid Analgesics | Morphine, Oxycodone | Agonists of opioid receptors in the central nervous system. | Highly effective for severe pain.[5] | Risk of addiction, tolerance, respiratory depression, and other side effects. |
| Corticosteroids | Prednisone, Dexamethasone | Broad anti-inflammatory effects through genomic and non-genomic mechanisms. | Potent and rapid anti-inflammatory action. | Significant side effects with long-term use, including immunosuppression and metabolic changes. |
The Potential Role of the Palmitate Moiety
While no direct experimental data exists for this compound, the addition of a palmitate group could influence the compound's pharmacokinetic and pharmacodynamic properties. Palmitic acid, a common saturated fatty acid, is known to have its own biological activities. Some studies suggest that palmitate can have pro-inflammatory effects by activating Toll-like receptor 4 (TLR4) signaling.[6] However, other research indicates potential anti-inflammatory roles in specific contexts. The esterification of BMA with palmitic acid could potentially:
-
Increase Lipophilicity: This may enhance cell membrane permeability and alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Modulate Receptor Binding: The palmitate chain could influence the interaction of the molecule with its biological targets.
-
Introduce a Dual-Action Mechanism: The compound could theoretically exhibit the effects of both BMA and palmitic acid, although this would require experimental validation.
Experimental Protocols
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used model assesses peripheral analgesic activity.[7][8]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control, standard (e.g., Diclofenac sodium, 10 mg/kg), and test groups (receiving different doses of the compound).[7]
-
Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.[7]
-
Induction of Writhing: A 0.6-1% solution of acetic acid (10 ml/kg) is injected intraperitoneally.[7][8]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.[7]
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Paw Pressure Test (Randall-Selitto Test) (Analgesic Activity)
This test measures the threshold of response to mechanical pressure on the paw.[9][10]
-
Animals: Male Wistar rats (180-200 g) are typically used.[11]
-
Apparatus: An analgesy-meter that applies a constantly increasing mechanical force to the plantar surface of the rat's paw.[12]
-
Procedure: The rat is gently restrained, and the device's tip is applied to the dorsal surface of the paw. The pressure is gradually increased until the rat withdraws its paw.
-
Measurement: The force (in grams) at which the paw is withdrawn is recorded as the pain threshold.
-
Drug Testing: The test is performed before and after the administration of the test compound or a standard analgesic (e.g., morphine) to determine the increase in the pain threshold.
LPS-Induced Inflammation in RAW 264.7 Macrophages (Anti-inflammatory Activity)
This in vitro model is used to screen for anti-inflammatory agents.[13][14]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates (for viability and cytokine assays) or larger plates (for protein and RNA analysis) and allowed to adhere overnight.[15]
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation Induction: Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) is added to the culture medium to induce an inflammatory response.[13][15]
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine production).
-
Analysis:
-
Cell Viability: Assessed using an MTT or CCK-8 assay.[16]
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.[14][17]
-
Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Levels: Quantified in the supernatant using ELISA kits.[15]
-
Gene Expression (iNOS, COX-2, Cytokines): Analyzed by quantitative real-time PCR (qRT-PCR).[2]
-
Protein Expression (iNOS, COX-2, Signaling Proteins): Determined by Western blotting.[2]
-
Mandatory Visualization
Caption: Anti-inflammatory signaling pathway of Benzoylmesaconine (BMA).
Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.
References
- 1. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparative Effectiveness of Analgesics to Reduce Acute Pain in the Prehospital Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is palmitate truly proinflammatory? Experimental confounders and context-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
A Comparative Analysis of 14-Benzoylmesaconine-8-palmitate and Standard Analgesics in Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical analgesic efficacy of 14-Benzoylmesaconine-8-palmitate against established standard analgesics. Due to a lack of direct comparative studies and publicly available data on this compound, this analysis will focus on the known analgesic properties of its parent compound, benzoylmesaconine (B1261751), in relation to widely used pain relief agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.
Executive Summary
Benzoylmesaconine, an alkaloid derived from the Aconitum species, has demonstrated notable analgesic effects in animal models. However, its efficacy relative to standard analgesics like NSAIDs and opioids has not been established in head-to-head studies. This guide synthesizes the available pre-clinical data for benzoylmesaconine and contrasts its known mechanisms and effects with those of conventional pain therapeutics. The objective is to provide a framework for researchers to understand the potential of this compound class and to highlight the existing knowledge gaps that future research must address.
Quantitative Data on Analgesic Efficacy
Direct comparative quantitative data for this compound is not available in the current body of scientific literature. The following table summarizes the available pre-clinical data for benzoylmesaconine, the parent compound, and provides a general efficacy overview for standard analgesics.
| Analgesic Agent | Experimental Model | Dosage | Efficacy | Citation |
| Benzoylmesaconine | Acetic Acid-Induced Writhing (Mice) | 10 mg/kg, p.o. | Significant depression of writhing, similar in magnitude to 300 mg/kg of TJ-3021. | [1] |
| Paw Pressure Test (Repeated Cold Stress Rats) | 30 mg/kg, p.o. | Significantly increased pain threshold ratio, equivalent to 1000 mg/kg of TJ-3021. | [1] | |
| NSAIDs (e.g., Ibuprofen) | Acetic Acid-Induced Writhing (Mice) | 5-40 mg/kg, p.o. | Dose-dependent inhibition of writhing. | |
| Opioids (e.g., Morphine) | Hot Plate Test (Mice) | 5-10 mg/kg, s.c. | Significant increase in pain latency. | |
| Acetic Acid-Induced Writhing (Mice) | 0.5-2 mg/kg, s.c. | Potent, dose-dependent inhibition of writhing. |
Note: The data for benzoylmesaconine is compared to a herbal drug preparation (TJ-3021) and not a standard analgesic, which limits direct comparison of potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in the evaluation of benzoylmesaconine's analgesic properties.
Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity.
-
Animal Model: Male ICR mice are typically used.
-
Procedure:
-
Animals are fasted for a specified period before the experiment.
-
The test compound (e.g., benzoylmesaconine) or vehicle is administered orally (p.o.).
-
After a set absorption time (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[2][3][4][5][6]
-
The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.[6]
-
-
Endpoint: The analgesic effect is quantified as the percentage of inhibition of writhing in the treated group compared to the vehicle control group.
Paw Pressure Test in Repeated Cold Stress (RCS) Rats
This model is used to assess hyperalgesia and the efficacy of analgesics in a state of chronic stress.
-
Animal Model: Male Sprague-Dawley rats subjected to repeated cold stress.
-
Procedure:
-
Rats are exposed to a cold environment (e.g., 4°C) for a set duration daily for several days to induce a state of hyperalgesia.
-
The test compound or vehicle is administered.
-
At peak effect time, mechanical nociceptive thresholds are measured using a pressure applicator on the hind paw.
-
-
Endpoint: The analgesic effect is determined by the increase in the pressure required to elicit a paw withdrawal reflex, expressed as a pain threshold ratio.[1]
Signaling Pathways and Experimental Workflows
Putative Analgesic Signaling Pathway of Benzoylmesaconine
The exact signaling pathway of benzoylmesaconine is not fully elucidated but is thought to involve central analgesic pathways.
Caption: Putative central analgesic pathway of benzoylmesaconine.
Standard Analgesic Efficacy Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel analgesic compound.
Caption: Standard workflow for preclinical analgesic efficacy testing.
Conclusion and Future Directions
The available pre-clinical evidence suggests that benzoylmesaconine possesses analgesic properties. However, the absence of data on the specific derivative, this compound, and the lack of direct comparisons with standard analgesics like NSAIDs and opioids, represent a significant knowledge gap.
Future research should prioritize:
-
Direct Comparative Studies: Head-to-head studies of this compound against standard analgesics (e.g., morphine, celecoxib) in validated animal models of pain.
-
Pharmacokinetic and Pharmacodynamic Profiling: Elucidation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and characterization of its dose-response relationship.
-
Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound to understand its analgesic mechanism.
Such studies are imperative to ascertain the therapeutic potential and clinical viability of this compound as a novel analgesic agent.
References
- 1. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Effects of 14-Benzoylmesaconine-8-palmitate
Introduction
14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid derivative. Its structure consists of a C19 diterpenoid alkaloid core, characteristic of compounds found in Aconitum species, esterified with palmitic acid. Diterpenoid alkaloids are known for potent neurological and cardiological activities, primarily through modulation of voltage-gated ion channels.[1][2] The addition of a palmitate chain significantly increases the molecule's lipophilicity, which is expected to alter its pharmacokinetic profile and may introduce additional biological activities associated with cellular lipid metabolism and stress.[3][4]
This guide compares the anticipated in vitro and in vivo effects of this compound, drawing data from studies on structurally related aconitine (B1665448) alkaloids and the known cellular impacts of palmitate. The objective is to provide a framework for predicting its pharmacological and toxicological profile and to highlight the critical need for correlating cellular-level data with whole-organism outcomes.
Predicted In Vitro Effects
The in vitro effects of this compound are predicted to be twofold, stemming from its alkaloid core and its palmitate moiety. The alkaloid component is expected to act as a potent modulator of ion channels, while the palmitate component may induce lipotoxicity and potentiate the effects of the alkaloid.
The following table summarizes quantitative in vitro data from studies on aconitine (a representative diterpenoid alkaloid) and palmitate, which serve as surrogates for the components of this compound.
| Component | Assay Type | Cell Line | Endpoint | Result | Reference |
| Aconitine-like Alkaloid | Whole-cell Patch Clamp | Cardiac Myocytes | Sodium Current Inhibition | IC50: ~3.5 µM (for related alkaloid) | [5] |
| Aconitine | Cytotoxicity (CCK-8) | HT22 (Neuronal) | Cell Viability | IC50: 908.1 µmol/L | [6] |
| Aconitine | Calcium Influx Assay | HT22 (Neuronal) | Intracellular Ca²+ | Significant increase at 400-800 µmol/L | [6] |
| Palmitate | Cytotoxicity (Resazurin) | H9c2 (Cardiomyocytes) | Cell Viability | Reduced viability at >0.5 mM | |
| Palmitate | Mitochondrial Respiration | H9c2 (Cardiomyocytes) | Oxygen Consumption | Impaired at ≥0.25 mM | |
| Palmitate + Drug | Cytotoxicity Assay | HepG2 (Hepatocytes) | Apoptosis / Cytotoxicity | Potentiated toxicity of other drugs | [4][7] |
The primary mechanism of action for the aconitine core is the modulation of voltage-gated sodium channels (VGSCs). Aconitine itself is known to bind to site II of the channel, causing persistent activation and depolarization, which can lead to excitotoxicity.[2] This action disrupts normal cellular function in excitable tissues like neurons and cardiomyocytes.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpene Lipo-Alkaloids with Selective Activities on Cardiac K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of 14-Benzoylmesaconine-8-palmitate and Its Synthetic Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diterpenoid alkaloids, such as those derived from the Aconitum species, present a compelling yet challenging area of drug discovery due to their potent biological activities, which are often coupled with significant toxicity. This guide provides a comparative overview of 14-Benzoylmesaconine-8-palmitate, a representative lipo-alkaloid, and its synthetic analogs. Due to the limited availability of direct experimental data for this compound, this comparison is based on established structure-activity relationships within the aconitine-type alkaloid class. We will evaluate key performance indicators such as analgesic efficacy, anti-inflammatory activity, and acute toxicity, drawing from data on closely related compounds. The objective is to furnish researchers and drug development professionals with a clear, data-driven perspective on the therapeutic potential and liabilities of these compounds, guiding future research and development efforts.
Introduction
Aconitine-type alkaloids, including mesaconine (B8520833) derivatives, are known for their significant analgesic and anti-inflammatory properties. However, their clinical utility is severely hampered by a narrow therapeutic index and high cardiotoxicity. The core structure of these alkaloids features ester groups at the C8 and C14 positions, which are critical determinants of both their efficacy and toxicity. The presence of a benzoyl group at C14 is generally associated with potent analgesic effects but also high toxicity. Conversely, the nature of the ester group at C8 can modulate the anti-inflammatory activity and overall toxicity profile.
This compound represents a "lipo-alkaloid" derivative, where a long-chain fatty acid (palmitic acid) is esterified at the C8 position. This modification is hypothesized to alter the compound's pharmacokinetic properties and potentially enhance its anti-inflammatory effects, possibly through mechanisms like COX-2 inhibition. Synthetic analogs are typically designed to mitigate the inherent toxicity of the parent compounds by modifying key functional groups. Common strategies include hydrolysis of the C8 ester, replacement of the C14 benzoyl group, or alterations at other positions on the diterpenoid skeleton. This guide will compare the performance of this compound (as inferred from related lipo-alkaloids) with two classes of synthetic analogs: a C8-hydrolyzed analog (14-Benzoylmesaconine) and a further modified, lower-toxicity analog.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies on representative aconitine-type alkaloids. These compounds are selected to illustrate the impact of structural modifications analogous to the differences between this compound and its synthetic derivatives.
Table 1: Analgesic Activity of Representative Aconitine Analogs
| Compound | Animal Model | Assay | Efficacy (ED50/EC50) | Reference |
| Aconitine (Parent Diester Analog) | Mouse | Hot Plate Test | 0.08 mg/kg | [1] |
| 3,15-diacetylbenzoylaconine (B571070) | Mouse | Hot Plate Test | 3.50 mg/kg | [2] |
| 14-Benzoylaconine-8-O-eicosapentaenoate (Lipo-alkaloid Analog) | Not Reported | Not Reported | Not Reported | |
| Compound 47 (Detoxified Analog) | Mouse | Hot Plate Test | 15 mg/kg | [1] |
Table 2: Acute Toxicity of Representative Aconitine Analogs
| Compound | Animal Model | Route of Administration | Toxicity (LD50) | Reference |
| Aconitine (Parent Diester Analog) | Mouse | Intravenous | 0.12 mg/kg | [3] |
| Benzoylaconine (C8-Hydrolyzed Analog) | Mouse | Intravenous | 23 mg/kg | [3] |
| 3,15-diacetylbenzoylaconine | Mouse | Subcutaneous | 21.68 mg/kg | [2] |
| Compound 47 (Detoxified Analog) | Mouse | Not Reported | 500 mg/kg | [1] |
Table 3: Anti-Inflammatory Activity of Representative Aconitine Analogs
| Compound | In Vitro/In Vivo Model | Assay | Potency (IC50/Inhibition %) | Reference |
| Aconitine | LPS-stimulated RAW264.7 cells | TNF-α & IL-6 Inhibition | Potent Inhibition | [4] |
| 14-Benzoylaconine-8-O-eicosapentaenoate (Lipo-alkaloid Analog) | In vitro | COX-2 Inhibition | Significant | [1] |
| Alkaloid Extracts of Aconiti kusnezoffii Radix | LPS-stimulated RAW264.7 cells | NO Inhibition | Concentration-dependent | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Hot Plate Test for Analgesia
This method is used to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[7][8][9]
-
Apparatus: A hot plate analgesia meter with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.[10]
-
The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously) at a predetermined time before the test.
-
The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage increase in latency time is calculated for each group compared to the vehicle control. The ED50 (the dose required to produce a 50% analgesic effect) can be determined from the dose-response curve.
Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a test compound.[11][12][13][14]
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test compound, vehicle, or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[15][16][17][18][19]
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), reaction buffer, and a fluorometric or colorimetric detection kit.
-
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound at various concentrations or a vehicle control in the reaction buffer containing heme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C and then stopped.
-
The amount of prostaglandin (B15479496) E2 (PGE2) or other prostanoids produced is quantified using a suitable detection method (e.g., ELISA or a fluorometric probe).
-
-
Data Analysis: The percentage inhibition of COX-2 activity is calculated for each concentration of the test compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the action of aconitine-type alkaloids and a typical experimental workflow for their evaluation.
Caption: Anti-inflammatory signaling pathway.
Caption: Analgesic mechanism of action.
Caption: Preclinical evaluation workflow.
Conclusion and Future Directions
The comparative analysis, based on representative aconitine-type alkaloids, underscores a clear trade-off between analgesic efficacy and toxicity. The parent diester structures, analogous to 14-Benzoylmesaconine with a different C8 ester, exhibit the highest potency but also the most severe toxicity. Hydrolysis of the C8-ester to form a monoester analog, such as benzoylaconine, dramatically reduces toxicity, albeit with a concurrent decrease in analgesic activity.[3]
The introduction of a long-chain fatty acid at the C8 position, as in this compound, is a rational strategy to enhance anti-inflammatory effects, potentially through direct COX-2 inhibition.[1] This "lipo-alkaloid" approach may offer a pathway to compounds with a more favorable therapeutic profile, particularly for inflammatory pain conditions.
Synthetic analogs that feature more significant structural modifications, such as alterations to the C14 benzoyl group or other parts of the alkaloid core, can achieve a substantial reduction in toxicity, making them more viable candidates for further development, even if their analgesic potency is lower than the parent compounds.[1]
Future research should focus on obtaining direct experimental data for this compound to validate the hypothesized improvements in its therapeutic index. Furthermore, the synthesis and evaluation of a broader range of lipo-alkaloid derivatives with varying fatty acid chains could elucidate more precise structure-activity relationships and lead to the identification of optimized drug candidates. A thorough investigation of the pharmacokinetic profiles of these lipo-alkaloids is also crucial to understanding how these modifications affect their absorption, distribution, metabolism, and excretion, which will be critical for their potential clinical translation.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Hot plate test [panlab.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hot-plate analgesia testing [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. criver.com [criver.com]
- 15. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. abcam.com [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. thepharmajournal.com [thepharmajournal.com]
A Comparative Meta-Analysis of Benzoylmesaconine and Palmitate: Potential Implications for 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the biological activities of Benzoylmesaconine (BMA) and Palmitate, the two constituent components of the molecule 14-Benzoylmesaconine-8-palmitate. As there is currently a lack of direct published research on this compound, this analysis aims to inform researchers by summarizing the known experimental data and signaling pathways of its individual moieties. This information can serve as a foundational reference for hypothesis generation and the design of future studies into the potential therapeutic effects of the combined molecule.
Executive Summary
Benzoylmesaconine (BMA), a major monoester alkaloid from Aconitum plants, has demonstrated significant anti-inflammatory properties.[1][2] In contrast, palmitate, a common saturated fatty acid, exhibits a more complex, context-dependent role, implicated in both pro- and anti-inflammatory responses, as well as in various cellular processes related to metabolic diseases and cancer.[3][4][5] This guide dissects the experimental evidence for each component, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of their individual and potentially synergistic or antagonistic effects when combined as this compound.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative findings from experimental studies on Benzoylmesaconine and Palmitate.
Table 1: Summary of Quantitative Data for Benzoylmesaconine (BMA)
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Pro-inflammatory Cytokine Production (TNF-α) | RAW264.7 Macrophages | LPS + BMA | 160 µM | Decrease to 89.42 pg/mL | [2] |
| Pro-inflammatory Cytokine Production (IL-1β) | RAW264.7 Macrophages | LPS + BMA | 160 µM | Decrease to 56.56 pg/mL | [2] |
| Pro-inflammatory Cytokine Production (IL-6) | RAW264.7 Macrophages | LPS + BMA | 160 µM | Decrease to 55.15 pg/mL | [2] |
| Gene Expression (TNF-α, IL-1β, IL-6) | RAW264.7 Macrophages | LPS + BMA | Not specified | Significant reduction in mRNA levels | [2] |
| ROS Production | RAW264.7 Macrophages | LPS + BMA | Dose-dependent | Marked inhibition | [2] |
| PGE2 Production | RAW264.7 Macrophages | LPS + BMA | Not specified | Significant decrease | [1][2] |
| NO Production | RAW264.7 Macrophages | LPS + BMA | Not specified | Significant decrease | [1][2] |
Table 2: Summary of Quantitative Data for Palmitate
| Parameter | Cell Line/Model | Treatment | Concentration | Result | Reference |
| Inflammatory Gene Expression (TNFα) | BV-2 Microglial Cells | Palmitate | 50 µM | Increased mRNA levels | [3] |
| Inflammatory Gene Expression (IL-6, AgRP) in co-culture | mHypoE-46 Neurons + IL-13 (induced by Palmitate in microglia) | Palmitate + IL-13 | Not specified | Normalization of palmitate-mediated increase | [3] |
| Cell Viability | Astrocytes | Palmitate-induced inflammation | Not specified | 15.6% decrease in growth rate | [6] |
| Glucose Degradation to ATP | Astrocytes | Palmitate-induced inflammation | Not specified | 72% decrease | [6] |
| Extracellular Glutamate to Glutamine Conversion | Astrocytes | Palmitate-induced inflammation | Not specified | 67.7% reduction | [6] |
| Cell Viability | HepG2 Cells | Palmitate | Sublethal concentrations | Potentiated cytotoxicity of some drugs | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for both Benzoylmesaconine and Palmitate.
Benzoylmesaconine: Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 macrophage cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of Benzoylmesaconine (BMA) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
2. Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as prostaglandin (B15479496) E2 (PGE2), in the cell culture supernatants are quantified using commercial ELISA kits.[1][2]
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]
3. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then used for qRT-PCR to measure the mRNA expression levels of genes encoding for TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]
4. Western Blot Analysis:
-
Protein Expression and Phosphorylation: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the protein levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the MAPK (JNK, p38, ERK) and NF-κB (IκBα, p65) pathways.[1]
5. Immunofluorescence:
-
Nuclear Translocation of p65: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The localization of p65 is then visualized using fluorescence microscopy to assess its translocation from the cytoplasm to the nucleus, a key step in NF-κB activation.[1]
Palmitate: Pro- and Anti-inflammatory Effects Assessment
1. Cell Culture and Co-culture Systems:
-
Cell Lines: Immortalized microglial cell lines (BV-2, IMG) and a hypothalamic cell line (mHypoE-46).
-
Treatment: Cells are treated with palmitate, often complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake.
-
Co-culture: To study intercellular communication, microglia and neurons are co-cultured using inserts that allow for the exchange of soluble factors but prevent direct cell-to-cell contact.[3]
2. Gene Expression Profiling:
-
RT² Profiler PCR Array: This technique is used to simultaneously assess the transcriptional regulation of a panel of genes related to inflammation and cellular stress.[3]
-
qRT-PCR: Used to verify the results from the PCR array for specific genes of interest.[3]
3. Investigation of Signaling Pathways:
-
Inhibitor Studies: Specific inhibitors, such as TAK-242 for Toll-like receptor 4 (TLR4), are used to investigate the involvement of particular signaling pathways in the observed cellular responses to palmitate.[3]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature for Benzoylmesaconine and Palmitate.
Caption: Anti-inflammatory mechanism of Benzoylmesaconine (BMA).
Caption: Context-dependent inflammatory signaling of Palmitate.
Caption: Experimental workflow for assessing BMA's anti-inflammatory effects.
Discussion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of Benzoylmesaconine, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1] Palmitate, on the other hand, has a dual role. While it can trigger inflammatory responses through TLR4 activation, it can also induce an anti-inflammatory profile in certain cell types, such as microglia, which may in turn protect neurons from inflammation.[3]
The combination of BMA and palmitate in the form of this compound presents an intriguing area for future research. The palmitate moiety could potentially influence the pharmacokinetic properties of BMA, such as its absorption, distribution, and metabolism. Furthermore, the opposing or synergistic effects of BMA and palmitate on inflammatory signaling pathways warrant investigation.
Future studies should focus on:
-
Synthesizing and characterizing this compound.
-
Evaluating its in vitro anti-inflammatory efficacy in relevant cell models, such as macrophages and immune cells.
-
Investigating its effects on the NF-κB and MAPK signaling pathways to determine if the palmitate moiety alters the known mechanisms of BMA.
-
Assessing its pharmacokinetic and toxicological profile in vivo.
-
Exploring its therapeutic potential in animal models of inflammatory diseases.
By systematically addressing these research questions, the scientific community can elucidate the therapeutic promise of this compound and its potential as a novel anti-inflammatory agent.
References
- 1. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Palmitate Induces an Anti-Inflammatory Response in Immortalized Microglial BV-2 and IMG Cell Lines that Decreases TNFα Levels in mHypoE-46 Hypothalamic Neurons in Co-Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity: A System Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 14-Benzoylmesaconine-8-palmitate
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe disposal of 14-Benzoylmesaconine-8-palmitate, ensuring compliance with safety regulations and minimizing environmental impact.
Disposal Procedures for this compound
Disposal of this compound must be handled with care due to its potential hazards. The primary recommended methods involve thermal destruction by a licensed facility.
Key Disposal Methods:
-
Licensed Chemical Destruction Plant: The most appropriate method for disposal is to send the material to a licensed chemical destruction plant.[1] This ensures that the compound is handled and treated by professionals in a controlled and compliant manner.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[1] This process must be carried out in a suitable facility equipped to handle potentially hazardous thermal decomposition products.
Important Precautions:
-
Environmental Protection: Under no circumstances should this compound be discharged into sewer systems or the environment.[1]
-
Container Management: Keep the chemical in suitable and closed containers for disposal.[1]
-
Regulatory Compliance: All adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national laws and regulations.[1]
Workflow for Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Handling and Storage Prior to Disposal
Proper handling and storage are crucial to ensure safety before the final disposal of this compound.
-
Ventilation: Handle the compound in a well-ventilated area.[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1]
-
Avoid Dust and Aerosols: Take measures to avoid the formation of dust and aerosols.[1]
-
Ignition Sources: Remove all sources of ignition and use non-sparking tools, as well as explosion-proof equipment.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ensure Adequate Ventilation: Maintain good airflow in the affected area.[1]
-
Evacuate Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Prevent Further Leakage: If it is safe to do so, prevent further spillage.[1]
-
Containment: Do not let the chemical enter drains.[1]
-
Collection: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of according to regulations.[1]
Emergency Procedures
In case of exposure, follow these first aid measures:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. [cite: mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. [cite:
References
Personal protective equipment for handling 14-Benzoylmesaconine-8-palmitate
Disclaimer: 14-Benzoylmesaconine-8-palmitate is an Aconitum alkaloid. Aconitum alkaloids are known to be highly toxic cardiotoxins and neurotoxins.[1] Extreme caution should be exercised when handling this compound. The information provided here is a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product and internal institutional safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potential for high toxicity, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended equipment for handling this compound.[2][3]
| PPE Category | Recommended Equipment and Specifications |
| Engineering Controls | A certified chemical fume hood is required for all manipulations of the solid compound or solutions to prevent inhalation of dust or aerosols.[3] Work should be conducted in a well-ventilated area.[2][3] |
| Eye and Face Protection | Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should also be worn to protect against splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[3] Gloves must be inspected for any signs of degradation or punctures before use.[3] Consider double-gloving for added protection. Always wash hands thoroughly after handling the material, even if gloves were worn.[3] |
| Body Protection | A standard laboratory coat should be worn and fully buttoned.[3] For procedures with a higher risk of contamination, consider fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | If engineering controls are not sufficient or during a spill cleanup where dust or aerosols may be generated, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[2][3] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for handling 1-Benzoylmesaconine-8-palmitate.
-
Weighing and Transfer: Handle the solid compound carefully to avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2]
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
General Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including gloves, disposable lab coats, and bench paper, must be collected in a designated, sealed container for hazardous chemical waste.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of it down the drain or in regular trash.[3]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use.
Spill Management Workflow
In the event of a spill, immediate and appropriate action is critical. The following workflow outlines the necessary steps to manage a spill of this compound safely.
Caption: Workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
